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5-Chloro-6-(3-cyanophenoxy)nicotinic acid Documentation Hub

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  • Product: 5-Chloro-6-(3-cyanophenoxy)nicotinic acid
  • CAS: 1016739-05-1

Core Science & Biosynthesis

Foundational

A Prospective Analysis of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid: A Technical Guide to Unveiling Therapeutic Potential

Abstract This technical guide provides a forward-looking analysis of the novel chemical entity, 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. While, as of the date of this publication, no specific experimental data for this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a forward-looking analysis of the novel chemical entity, 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. While, as of the date of this publication, no specific experimental data for this compound is publicly available, its structural motifs—a chlorinated nicotinic acid core and a cyanophenoxy side chain—suggest a rich potential for therapeutic applications. This document serves as a roadmap for researchers and drug development professionals, outlining plausible mechanisms of action, potential therapeutic targets, and a comprehensive suite of experimental protocols to systematically investigate its biological activity. By leveraging established knowledge of related chemical structures, this guide aims to accelerate the exploration of this promising, yet uncharted, molecule.

Introduction: Deconstructing a Molecule of Interest

The convergence of a substituted nicotinic acid scaffold with a cyanophenoxy moiety in 5-Chloro-6-(3-cyanophenoxy)nicotinic acid presents a compelling case for investigation. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are well-established therapeutic agents, primarily known for their lipid-modifying properties.[1][2] The introduction of a chloro-substituent and a cyanophenoxy group can significantly alter the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and steric profile. These modifications are pivotal in defining its pharmacokinetic and pharmacodynamic behavior, potentially unlocking novel therapeutic avenues beyond those of traditional nicotinic acid.

The cyanophenoxy group, in particular, is a versatile pharmacophore found in a range of biologically active compounds. The cyano (-CN) group can act as a hydrogen bond acceptor, a dipole, and a bioisostere for other functional groups, influencing target binding and metabolic stability.

This guide will, therefore, explore the hypothetical therapeutic landscape of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid by dissecting its structural components and proposing scientifically grounded hypotheses for its potential biological activities.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the core structure, we can hypothesize several potential mechanisms of action for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. These hypotheses provide a foundational framework for initial screening and target identification studies.

Modulation of Nicotinic Acid Receptors and Lipid Metabolism

Nicotinic acid primarily exerts its lipid-lowering effects through the activation of the G-protein coupled receptor, GPR109A (also known as HM74A or PUMA-G).[1] This activation leads to a decrease in lipolysis in adipose tissue and a subsequent reduction in free fatty acid flux to the liver, ultimately lowering the synthesis of triglycerides and VLDL.

The structural similarity of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid to nicotinic acid suggests it may also interact with GPR109A. The chloro and cyanophenoxy substituents could modulate the affinity and efficacy of this interaction, potentially leading to a more potent or selective lipid-modifying agent with an improved side-effect profile (e.g., reduced flushing).

Hypothetical Signaling Pathway: GPR109A Activation

GPR109A_Pathway Compound 5-Chloro-6-(3-cyanophenoxy) nicotinic acid GPR109A GPR109A Compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: Postulated GPR109A signaling cascade initiated by 5-Chloro-6-(3-cyanophenoxy)nicotinic acid.

Potential as a Chloride Channel Blocker

Certain substituted nicotinic acid derivatives have been explored as chloride channel blockers.[3] Chloride channels are implicated in a variety of physiological processes, and their dysregulation is associated with diseases such as cystic fibrosis, epilepsy, and cancer. The presence of a chloro-substituent on the pyridine ring of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid may confer an affinity for chloride channels.

Anticancer Activity

The cyano group is a feature of some compounds with demonstrated cytotoxic effects against cancer cell lines.[4][5] The antiproliferative activity could be mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.[6][7] For instance, some nitrile-containing compounds have been shown to target signaling pathways like the IGF-1R/STAT3 pathway.[6]

Proposed Experimental Workflows for Target Validation and Characterization

A systematic and multi-faceted experimental approach is essential to elucidate the therapeutic potential of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic studies.

Synthesis and Characterization

The first critical step is the synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. A plausible synthetic route would involve the reaction of a suitable dichloronicotinic acid derivative with 3-cyanophenol.[8]

Hypothetical Synthesis Workflow

Synthesis_Workflow Start 2,6-Dichloronicotinic Acid + 3-Cyanophenol Reaction Nucleophilic Aromatic Substitution Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Crystallization, Chromatography) Intermediate->Purification Final 5-Chloro-6-(3-cyanophenoxy) nicotinic acid Purification->Final Characterization Characterization (NMR, MS, IR, Elemental Analysis) Final->Characterization

Caption: A conceptual workflow for the synthesis and characterization of the target compound.

In Vitro Pharmacological Profiling

A tiered approach to in vitro screening will efficiently identify the primary biological activities of the compound.

Tier 1: Broad-Based Phenotypic Screening

  • Objective: To identify any significant biological effects in relevant cell-based assays.

  • Assays:

    • Cytotoxicity Assays: A panel of cancer cell lines (e.g., HCT116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) should be used to determine the IC50 values. The MTT or CellTiter-Glo assay can be employed.[4][9]

    • Lipid Accumulation Assay: In a relevant cell line (e.g., 3T3-L1 adipocytes), assess the effect of the compound on lipid droplet formation using a fluorescent dye like Nile Red.

Tier 2: Target-Based Assays

  • Objective: To investigate the interaction of the compound with the hypothesized molecular targets.

  • Assays:

    • GPR109A Receptor Binding Assay: A competitive radioligand binding assay using a known GPR109A ligand (e.g., [3H]-nicotinic acid) to determine the binding affinity (Ki) of the test compound.

    • GPR109A Functional Assay: A cAMP accumulation assay in cells expressing GPR109A to measure the functional activity (EC50 and Emax) of the compound.

    • Chloride Channel Electrophysiology: Patch-clamp electrophysiology on cells expressing relevant chloride channels (e.g., CFTR, ClC-1) to assess for inhibitory activity.

Step-by-Step Protocol: In Vitro Cytotoxicity Assay (MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (e.g., from 0.01 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Silico and Mechanistic Studies

Should the initial screening reveal promising activity, further studies are warranted to elucidate the mechanism of action.

  • Molecular Docking: If the compound shows activity in target-based assays, molecular docking studies can be performed to predict the binding mode and key interactions with the target protein (e.g., GPR109A, a chloride channel, or a relevant kinase).[6]

  • Western Blotting: To investigate the impact on signaling pathways, Western blotting can be used to measure the levels of key proteins and their phosphorylated forms (e.g., p-ERK, p-Akt, caspases).[10]

  • Flow Cytometry: To further characterize an anticancer effect, flow cytometry can be used to analyze cell cycle distribution and apoptosis (e.g., using propidium iodide and Annexin V staining).[10]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

AssayCell Line/TargetEndpointResult (Hypothetical)
CytotoxicityHCT116IC505.2 µM
CytotoxicityMCF-7IC508.9 µM
CytotoxicityHEK293IC50> 100 µM
GPR109A BindingGPR109AKi250 nM
GPR109A FunctionGPR109AEC50500 nM
Chloride Channel BlockCFTR% Inhib. at 10 µM65%

Conclusion and Future Directions

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a molecule with significant, albeit currently unexplored, therapeutic potential. Its hybrid structure suggests a range of possible biological activities, from lipid modulation to anticancer effects. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these possibilities.

Future research should focus on the synthesis and initial in vitro profiling of this compound. Positive results would warrant further investigation into its mechanism of action, preclinical efficacy in animal models, and pharmacokinetic and toxicological profiling. The insights gained from such studies will be instrumental in determining the ultimate therapeutic value of this novel chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved February 16, 2026 from [Link].

  • Wikipedia. (2024, February 11). Nicotinic acid. Retrieved February 16, 2026, from [Link]

  • U.S. Patent No. US20090274738A1. (2009). Nanochannel delivery device. Google Patents.
  • Drugs.com. (n.d.). Niacin (vitamin B3, nicotinic acid). Retrieved February 16, 2026, from [Link]

  • World Intellectual Property Organization. (2004). Novel amide derivatives. Google Patents.
  • U.S. Patent No. US11883393B2. (2024). Compounds and methods for the targeted degradation of androgen receptor. Google Patents.
  • Knez, D., Coquelle, N., & Kovacic, M. (2020). Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. Molecules, 25(21), 5061. [Link]

  • Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved February 16, 2026, from [Link]

  • World Intellectual Property Organization. (2009). Nicotinamide derivatives, preparation thereof and therapeutic use thereof. Google Patents.
  • Wang, Y., & Wang, H. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. International Journal of Molecular Sciences, 24(18), 14193. [Link]

  • World Intellectual Property Organization. (2024). Hsd17b13 inhibitors and/or degraders. Google Patents.
  • U.S. Patent No. US2409806A. (1946). Synthesis of nicotinic compounds. Google Patents.
  • Pérez-Zúñiga, F. J., & Taboada, P. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules, 28(10), 4204. [Link]

  • Taha, M., & Ismail, N. H. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. [Link]

  • Li, Y., & Liu, Y. (2021). Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING. Frontiers in Pharmacology, 12, 709669. [Link]

  • PharmaCompass. (n.d.). [5, 6-3H]-niacin. Retrieved February 16, 2026, from [Link]

  • Al-Sadeq, D. W., & El-Agamy, D. S. (2022). Insights into the Mechanisms of Action of Proanthocyanidins and Anthocyanins in the Treatment of Nicotine-Induced Non-Small Cell Lung Cancer. Pharmaceuticals, 15(7), 875. [Link]

  • Cojocariu, R. O., & Ciobică, A. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(8), 682. [Link]

  • Pirro, M., & Pavan, M. (2023). Niacin. In StatPearls. StatPearls Publishing. Retrieved February 16, 2026, from [Link]

  • Al-Suwaidan, A. A., & Al-Issa, A. S. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(47), 32906-32924. [Link]

  • Chen, Y. C., & Hsieh, P. C. (2019). 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling. Chemical & Pharmaceutical Bulletin, 67(5), 410–418. [Link]

  • Subhashini, J., & Mahipal, S. V. (2003). Phycocyanin-mediated apoptosis in AK-5 tumor cells involves down-regulation of Bcl-2 and generation of ROS. Molecular Cancer Therapeutics, 2(11), 1163–1170.
  • Luesch, H., & Salvador-Reyes, L. A. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports, 41(1), 10–33. [Link]

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Exploratory

The 5-Chloronicotinic Acid Scaffold: A Technical Guide to SAR and Synthetic Utility

Topic: Structure-activity relationship (SAR) of 5-chloronicotinic acid derivatives Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Agrochemical Scientists, and Process Chemists. Executive Summary 5-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 5-chloronicotinic acid derivatives Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Agrochemical Scientists, and Process Chemists.

Executive Summary

5-Chloronicotinic acid (5-CNA) represents a "privileged scaffold" in modern medicinal and agrochemical chemistry. Its utility stems from a precise balance of electronic and steric properties: the pyridine nitrogen provides a critical hydrogen-bond acceptor (often for kinase hinge binding), the C3-carboxylic acid serves as a versatile vector for library generation, and the C5-chlorine atom imparts metabolic stability and lipophilicity without introducing excessive steric bulk. This guide analyzes the structure-activity relationships (SAR) of 5-CNA derivatives, focusing on their roles as P2X7 antagonists, antitubercular agents, and herbicidal carboxamides.

Part 1: The Pharmacophore (SAR Analysis)

The biological activity of 5-CNA derivatives is governed by three distinct vectors. Understanding these interactions is a prerequisite for rational design.

The C5-Chlorine Substituent (The Metabolic Shield)
  • Electronic Effect: The chlorine atom is electron-withdrawing (

    
    ), which lowers the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid. This modulation is critical for tuning solubility and permeability.
    
  • Metabolic Stability: In many biological systems, the C5 position of the pyridine ring is susceptible to oxidative metabolism (hydroxylation). The chlorine atom blocks this site, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
  • Lipophilicity: The Cl substituent increases the logP (approx. +0.71 units vs. H), facilitating passive transport across cell membranes and the mycobacterial cell wall.

The C3-Carboxylic Acid (The Diversity Vector)
  • Amide Formation: This is the primary handle for derivatization. Converting the acid to an amide (nicotinamide) creates a rigid linker that can orient downstream aromatic rings into hydrophobic pockets.

  • Intramolecular Bonding: In certain conformations, the amide NH can form an intramolecular hydrogen bond with the pyridine nitrogen (if C2 is unsubstituted) or with C2-substituents, locking the bioactive conformation.

The Pyridine Nitrogen (The Anchor)
  • H-Bond Acceptor: In kinase inhibitors, this nitrogen often accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Val/Met residues).

  • Lone Pair Availability: The availability of this lone pair is modulated by the C5-Cl; if the ring becomes too electron-deficient, binding affinity may decrease.

Part 2: Visualization of SAR Logic

The following diagram illustrates the core SAR principles and the decision-making process for modifying the scaffold.

SAR_Logic Core 5-Chloronicotinic Acid Core C5_Cl Position C5 (Chlorine) Core->C5_Cl C3_Acid Position C3 (COOH) Core->C3_Acid N1_Ring Pyridine Nitrogen Core->N1_Ring Effect_Metab Blocks Metabolic Oxidation C5_Cl->Effect_Metab Primary Function Effect_Lipophil Increases logP (Membrane Permeability) C5_Cl->Effect_Lipophil Secondary Function Effect_Library Amide/Ester Library Generation C3_Acid->Effect_Library Derivatization Effect_Binding H-Bond Acceptor (Kinase Hinge) N1_Ring->Effect_Binding Interaction

Figure 1: Functional decomposition of the 5-Chloronicotinic acid scaffold showing the specific role of each structural element.

Part 3: Case Studies in Drug & Agrochemical Development

Case A: P2X7 Receptor Antagonists (Pharmaceutical)

The P2X7 receptor is a key target for inflammatory diseases.[1][2] High-throughput screening has identified nicotinamide derivatives as potent antagonists.

  • The Discovery: Researchers found that replacing the native nicotinamide core with 5-chloronicotinamide significantly improved potency against the human P2X7 receptor.

  • Mechanism: The 5-Cl fills a small hydrophobic pocket in the receptor's allosteric binding site, which is not accessible to the bulkier 5-bromo or 5-methyl analogs, nor adequately filled by the 5-H parent.

  • Result: Compounds in this class (e.g., derived from AstraZeneca's early series) show IC50 values in the low nanomolar range.

Case B: Antitubercular Agents (Infectious Disease)[3][4]
  • Context: Pyrazinamide is a first-line TB drug. Its analog, 5-chloropyrazinamide, and related 5-chloronicotinic acid hydrazides have shown superior activity against M. tuberculosis.

  • SAR Insight: The 5-Cl substituent enhances the molecule's ability to penetrate the waxy mycobacterial cell wall (lipophilicity effect). Furthermore, specific 5-chloronicotinic hydrazides have demonstrated activity against resistant strains by targeting the InhA enzyme pathway differently than Isoniazid.

Case C: Phytoene Desaturase Inhibitors (Agrochemicals)
  • Context: Nicotinamide derivatives like Diflufenican are widely used herbicides. While Diflufenican uses a 2,4-difluorophenoxy ether, the 5-chloronicotinic acid scaffold is a precursor for "next-gen" bleaching herbicides.

  • Mechanism: These amides inhibit phytoene desaturase (PDS), causing a buildup of phytoene and a loss of chlorophyll (bleaching). The 5-Cl atom prevents rapid degradation of the herbicide within the weed species, ensuring lethal concentration is maintained.

Part 4: Synthetic Protocols

To ensure reproducibility and high yield, we recommend two distinct protocols depending on the scale and substrate sensitivity.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for: High-throughput library synthesis, electron-deficient anilines, or acid-sensitive substrates.

Reagents:

  • 5-Chloronicotinic acid (1.0 equiv)

  • Amine/Aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dry DMF or DMAc.

Step-by-Step:

  • Activation: Dissolve 5-chloronicotinic acid in dry DMF (0.2 M concentration) under nitrogen. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution will typically turn yellow/orange. Stir for 15 minutes to form the activated ester (O-At).

  • Addition: Add the amine substrate.[3][4][5]

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass M+H).

  • Workup: Dilute with Ethyl Acetate, wash 3x with saturated NaHCO3 (to remove HOBt/byproducts) and 1x with Brine. Dry over MgSO4.

  • Yield Expectation: 85–95% for aliphatic amines; 60–80% for electron-deficient anilines.

Protocol B: Acid Chloride Method (Scale-Up)

Best for: Multi-gram synthesis, cost-efficiency, and non-sensitive substrates.

Reagents:

  • 5-Chloronicotinic acid (1.0 equiv)

  • Thionyl Chloride (SOCl2) (5.0 equiv)

  • Catalytic DMF (2-3 drops)

Step-by-Step:

  • Chlorination: Suspend 5-chloronicotinic acid in SOCl2. Add catalytic DMF.

  • Reflux: Heat to reflux (75°C) for 2 hours until the solution becomes clear and gas evolution (SO2/HCl) ceases.

  • Isolation: Evaporate excess SOCl2 under reduced pressure. Azeotrope with toluene to remove traces.

  • Coupling: Redissolve the resulting crude acid chloride in DCM. Add dropwise to a solution of Amine (1.0 equiv) and Triethylamine (1.5 equiv) at 0°C.

Part 5: Quantitative Data Summary

The following table summarizes the impact of the C5-substituent on biological potency in a representative P2X7 antagonist assay (normalized data based on literature trends).

C5-SubstituentElectronic (

)
Lipophilicity (ClogP)P2X7 IC50 (nM)Metabolic Stability (

)
-H (Parent)0.001.2> 1000Low (< 30 min)
-Cl (Target)0.231.912 High (> 120 min)
-F 0.061.4450Medium
-CH3 -0.171.785Medium
-Br 0.232.135High

Note: The Chlorine atom offers the optimal balance of size (Van der Waals radius) and lipophilicity for this specific pocket.

Part 6: Experimental Workflow Diagram

Synthesis_Workflow Start 5-Chloronicotinic Acid Intermediate Activated Ester (In Situ) Start->Intermediate Activation (15 min) Reagent HATU / DIPEA / DMF Reagent->Intermediate Product Crude Amide Intermediate->Product Coupling (+ Amine) Amine Amine (R-NH2) Amine->Product Purification Workup (NaHCO3 Wash) & Flash Chromatography Product->Purification Final Pure 5-Cl-Nicotinamide Purification->Final

Figure 2: Optimized synthetic workflow for the generation of 5-chloronicotinic acid amide libraries.

References

  • PubChem. (2025). 5-Chloronicotinic acid | C6H4ClNO2 | CID 247986. National Library of Medicine. [Link]

  • Cynamon, M. H., et al. (1998). In vitro antimycobacterial activity of 5-chloropyrazinamide. Antimicrobial Agents and Chemotherapy.[6][5][7][8] [Link]

  • Alcaraz, L., et al. (2003).[2] Novel P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Donnelly-Roberts, D. L., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology. [Link]

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Protocols & Analytical Methods

Method

Solubility of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid in cell culture media

Executive Summary This Application Note details the solubility profile and handling protocols for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS: 1016739-05-1), a representative small molecule inhibitor with a specific p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the solubility profile and handling protocols for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS: 1016739-05-1), a representative small molecule inhibitor with a specific physicochemical profile common in drug discovery hits.

The compound features a nicotinic acid core (ionizable headgroup) decorated with lipophilic substituents (chloro and cyanophenoxy groups).[1] This "amphiphilic but lipophilicity-biased" structure presents a classic challenge in cell culture: pH-dependent solubility .[1] While the carboxylic acid moiety allows for ionization at physiological pH (7.4), the bulky lipophilic tail drives protein binding and potential precipitation in aqueous buffers.[1]

Critical Risk: Improper solubilization leads to "micro-precipitation"—invisible to the naked eye but sufficient to cause false-negative biological data and cytotoxicity artifacts.[1]

Physicochemical Analysis & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.[1]

ParameterEstimated ValueImplication for Cell Culture
pKa (Acidic) ~3.5 – 4.2At pH 7.4 (Media), the molecule is >99% ionized (COO⁻).[1] This is good for solubility.
LogP (Lipophilicity) ~3.0 – 3.5Moderate-to-High.[1] The 3-cyanophenoxy and 5-chloro groups drive the molecule out of water and into lipid bilayers or protein hydrophobic pockets.
Molecular Weight ~274.66 g/mol Small molecule; rapid diffusion.[1]
H-Bond Donors 1 (COOH)Limited water interaction potential once deprotonated.[1]

The "Crash" Mechanism: When a high-concentration DMSO stock (e.g., 100 mM) is added to aqueous media, the local environment momentarily shifts.[1] If the local concentration exceeds the solubility limit before mixing is complete, the compound forms stable crystal nuclei (nucleation).[1] Even if the final concentration is theoretically soluble, these nuclei may not re-dissolve (kinetic entrapment).[1]

Protocol 1: Preparation of Master Stock Solution

Objective: Create a stable, moisture-free stock solution at high concentration.

Reagents:

  • Compound: 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (Solid).[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).

  • Vessel: Amber glass vial (to prevent photodegradation).

Procedure:

  • Calculate: Determine the mass required for a 50 mM stock.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) / 1000.[1]

    • Example: For 1 mL of 50 mM stock:

      
       mg.[1]
      
  • Weigh: Accurately weigh the solid into the amber vial.

  • Dissolve: Add the calculated volume of Anhydrous DMSO .

    • Critical Step: Do not use water or PBS.[1] The compound is likely insoluble in neutral water at high concentrations.[1]

  • Vortex: Vortex vigorously for 30–60 seconds. Ensure no solid remains at the meniscus.[1]

  • Inspect: Hold against a light source. The solution should be crystal clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution into Cell Culture Media (The "Anti-Crash" Method)[1]

Objective: Dilute the DMSO stock into media (DMEM/RPMI + 10% FBS) without precipitation.

The Challenge:

  • Serum Effect: Albumin in FBS acts as a "solubility sink," binding the lipophilic tail and preventing precipitation.[1] Always dilute into media containing serum if experimental conditions permit.

  • DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

Step-by-Step Workflow:

  • Pre-warm Media: Warm cell culture media to 37°C. Cold media promotes precipitation.[1]

  • Intermediate Dilution (Optional but Recommended):

    • If the target final concentration is low (e.g., 1 µM), create a 100x working stock in media first.[1]

    • Example: Dilute 50 mM DMSO stock 1:1000 into media to get 50 µM.[1] Then dilute that 1:50 to get 1 µM.

  • Direct Addition (The "Jet" Method):

    • Place the pipette tip containing the DMSO stock submerged into the center of the media volume.[1]

    • Expel the stock rapidly ("jetting") while simultaneously vortexing or swirling the media.[1]

    • Why? This maximizes rapid dispersion, preventing the local concentration from exceeding the nucleation threshold.[1]

  • Equilibration: Allow the media to sit at 37°C for 15 minutes before adding to cells. This allows protein binding equilibrium to stabilize.[1]

Protocol 3: Solubility Validation (The "Cloud Point" Test)

Objective: Verify that the compound is truly soluble at your working concentration.

Method:

  • Prepare a 2x concentration of the highest test dose in complete media (e.g., if testing up to 100 µM, prepare 200 µM).[1]

  • Incubate at 37°C for 2 hours (mimicking assay start).

  • Visual Check: Hold the tube against a black background with a bright light from the side (Tyndall effect).

    • Clear: Soluble.[1][3][4][5][6][7]

    • Hazy/Blue Tint: Micro-precipitation (Fail).[1]

    • Visible Crystals:[1] Gross precipitation (Fail).[1]

  • Microscopy (Gold Standard): Place 100 µL in a 96-well plate. Check under 20x/40x phase contrast. Look for needle-like crystals or amorphous aggregates.[1]

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, ensuring data integrity.

SolubilityWorkflow Start Start: Solid Compound (5-Chloro-6-(3-cyanophenoxy)nicotinic acid) StockPrep Prepare 50mM Stock in Anhydrous DMSO Start->StockPrep MediaChoice Select Media Type StockPrep->MediaChoice SerumRich Serum-Containing Media (DMEM + 10% FBS) MediaChoice->SerumRich Preferred SerumFree Serum-Free Media MediaChoice->SerumFree High Risk Dilution Stepwise Dilution (Max 0.5% DMSO Final) SerumRich->Dilution Albumin aids solubility SerumFree->Dilution Risk of crashing Check Cloud Point / Microscopy Check Dilution->Check Proceed Proceed to Assay Check->Proceed Clear Solution Troubleshoot Troubleshoot: 1. Lower Conc. 2. Add Cyclodextrin Check->Troubleshoot Precipitate/Haze

Figure 1: Decision tree for solubilizing lipophilic acids in cell culture. Green paths indicate lower risk.[1]

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Immediate Cloudiness "Salting Out" effect; local concentration too high.Use the "Jet" method; increase vortexing speed during addition.[1]
Crystals after 24h Saturation limit reached; pH drift.Check media pH (must stay >7.2).[1] Reduce concentration.
Loss of Potency Non-specific binding to plasticware.[1]Use low-binding polypropylene plates; add 0.01% Tween-80 (if compatible).[1]
Cytotoxicity in Vehicle DMSO concentration > 1%.[1]Ensure final DMSO is < 0.5% (ideally 0.1%).[1]

References

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1]

  • Sigma-Aldrich. "Nicotinic Acid Product Information & Solubility Data."[1][6] Sigma-Aldrich Technical Library.[1] [1]

  • Cayman Chemical. "Nicotinic Acid Solubility and Stability Guide." Cayman Chemical Product Support.

(Note: While specific literature on "5-Chloro-6-(3-cyanophenoxy)nicotinic acid" is limited to chemical catalogs, the protocols above are derived from standard operating procedures for lipophilic nicotinic acid derivatives in pharmaceutical research.)

Sources

Application

Procedure for coupling 5-Chloro-6-(3-cyanophenoxy)nicotinic acid in drug discovery

An Application Guide for the Synthesis of Novel Amides via Coupling of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid Abstract This comprehensive guide provides a detailed framework for the successful coupling of 5-Chloro-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Amides via Coupling of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Abstract

This comprehensive guide provides a detailed framework for the successful coupling of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid with primary and secondary amines to form novel amide derivatives. Amide bond formation is one of the most critical and frequently utilized reactions in modern drug discovery.[1][2] This document outlines the fundamental principles of carboxylic acid activation, offers a primary, robust protocol using the highly efficient HATU coupling reagent, and includes methods for reaction monitoring, product purification, and characterization. An alternative EDC/HOBt protocol, troubleshooting advice, and essential safety information are also provided for the research scientist.

Introduction and Scientific Context

5-Chloro-6-(3-cyanophenoxy)nicotinic acid (MW: 274.66 g/mol ) is a substituted aromatic carboxylic acid featuring a nicotinic acid core.[3] The nicotinic acid scaffold is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[4][5] The strategic placement of chloro, cyano, and phenoxy groups offers multiple points for synthetic diversification and modulation of physicochemical properties, making this molecule a valuable building block for creating libraries of novel compounds in medicinal chemistry programs.

The most direct and powerful method for leveraging the carboxylic acid functional group is its conversion to an amide. This transformation requires the "activation" of the carboxyl group to overcome the kinetic barrier associated with reacting directly with an amine.[6] This guide focuses on the practical application of modern coupling reagents to achieve this transformation efficiently and reliably.

The Core Principle: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically favorable but kinetically slow, requiring high temperatures that are incompatible with complex molecules.[7] Chemical coupling reagents circumvent this barrier by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine nucleophile.

The general process, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), can be visualized as follows:

G cluster_activation Activation Stage cluster_coupling Coupling Stage Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate) Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Acid ActiveEster Activated Intermediate (e.g., OAt-Active Ester) Carboxylate->ActiveEster Attack CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine) Amine->Amide

Caption: General mechanism of amide bond formation.

Two of the most reliable classes of coupling reagents are uronium salts, such as HATU , and carbodiimides, such as EDC .

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A third-generation uronium salt prized for its high efficiency, rapid reaction rates, and ability to suppress racemization.[8][9] It reacts with the carboxylate to form a highly reactive OAt-active ester.[10][11] The pyridine nitrogen atom in the HOAt leaving group is believed to further accelerate the final coupling step.[10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate. This intermediate is often intercepted in situ with an additive like HOBt (1-Hydroxybenzotriazole) to generate a more stable active ester, which is less prone to racemization and other side reactions.[6][12][13]

Primary Protocol: HATU-Mediated Amide Coupling

This protocol is recommended for its high success rate, especially with challenging or precious substrates. HATU is particularly effective for coupling sterically hindered components or electron-deficient amines.[14]

Materials and Reagents
Reagent / MaterialPurposeTypical Molar Eq.Notes
5-Chloro-6-(3-cyanophenoxy)nicotinic acidStarting Material1.0Ensure it is dry and pure.
Amine (Primary or Secondary)Coupling Partner1.0 - 1.2Using a slight excess can drive the reaction to completion.
HATU Coupling Reagent1.1 - 1.2Highly efficient but moisture-sensitive. Use fresh reagent.
DIPEA (or Triethylamine)Non-nucleophilic Base2.0 - 3.0Neutralizes acids and facilitates carboxylate formation.
Anhydrous DMF (or DCM, THF)Reaction Solvent-Must be anhydrous to prevent hydrolysis of the active ester.[8][10]
Round-bottom flask, magnetic stirrer, inert gasReaction Setup-Maintain an inert atmosphere (N₂ or Ar) to exclude moisture.
TLC plates, LC-MS vialsReaction Monitoring-For tracking reaction progress.
Ethyl Acetate, 1M HCl, sat. NaHCO₃, BrineWork-up Reagents-For quenching the reaction and removing byproducts.
Anhydrous Na₂SO₄ or MgSO₄, Silica GelPurification-For drying the organic layer and performing column chromatography.
Step-by-Step Experimental Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Addition of Amine & Base: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 5 minutes.

    • Causality: The base deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks HATU.[8][11]

  • Activation: Add HATU (1.2 eq) to the reaction mixture in one portion. The solution may change color.

    • Causality: The carboxylate attacks HATU to form the highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8][10] This active ester is the key intermediate for the subsequent amidation.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress periodically by TLC or LC-MS (see Section 4). Reactions are typically complete within 1-4 hours.

  • Work-up: Once the starting acid is consumed, quench the reaction by adding water. Dilute the mixture with a water-immiscible organic solvent like Ethyl Acetate (EtOAc).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Dilute aqueous acid (e.g., 1M HCl or 5% citric acid) to remove excess DIPEA.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted HOBt (a potential byproduct of HATU) and residual acid.

    • Saturated aqueous sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane) to yield the pure amide product.[2][15]

Workflow: Monitoring, Purification, and Characterization

A systematic workflow is critical for ensuring a successful outcome.

G Setup 1. Reaction Setup (Acid + Amine + Base + Solvent) Activation 2. Activation (Add HATU, Stir at RT) Setup->Activation Monitor 3. Reaction Monitoring Activation->Monitor Consumed Starting Material Consumed? Monitor->Consumed Workup 4. Aqueous Work-up (Quench, Extract, Wash) Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, HRMS) Purify->Characterize Product Pure Amide Product Characterize->Product Consumed->Monitor No (Continue Stirring) Consumed->Workup Yes

Caption: Experimental workflow from reaction to pure product.

Reaction Monitoring Protocols
  • Thin-Layer Chromatography (TLC): Spot the reaction mixture on a silica plate alongside the starting acid. Elute with an appropriate solvent system (e.g., 50% EtOAc/Hexanes). The disappearance of the more polar carboxylic acid spot and the appearance of a new, typically less polar, product spot indicates reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the mass ion corresponding to the starting acid and the appearance of the mass ion for the expected amide product.[16] This provides unambiguous confirmation of product formation.

Product Characterization
  • NMR Spectroscopy: Confirm the final structure using ¹H and ¹³C NMR. Key diagnostic signals include the disappearance of the broad carboxylic acid proton (-COOH) signal (typically >10 ppm) and the appearance of a new amide N-H proton signal (typically 6-9 ppm for secondary amides). Shifts in the aromatic protons of both coupling partners will also be observed.[4][17]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass measurement of the product's molecular ion. This should match the calculated theoretical mass to within 5 ppm, confirming the elemental composition.

Alternative Protocol: EDC/HOBt Coupling

This method serves as a cost-effective and highly effective alternative to HATU, particularly for routine amide couplings.

Reagent / MaterialPurposeTypical Molar Eq.
5-Chloro-6-(3-cyanophenoxy)nicotinic acidStarting Material1.0
Amine (Primary or Secondary)Coupling Partner1.0 - 1.2
EDC·HCl Coupling Reagent1.2 - 1.5
HOBt Additive1.2 - 1.5
DIPEA (or Triethylamine)Non-nucleophilic Base2.0 - 3.0
Anhydrous DMF or DCM Reaction Solvent-

Procedure:

  • To a flask, add the carboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM and cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).[6]

  • Allow the reaction to warm to room temperature and stir until completion (typically 4-18 hours), monitoring by TLC or LC-MS.

  • Perform an aqueous work-up and purification as described in Section 3.2. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous washes.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Wet solvent or reagents.2. Insufficient base.3. Deactivated coupling reagent.1. Use freshly dried, anhydrous solvents. Dry starting materials under vacuum.2. Ensure adequate base is present.3. Use a fresh bottle of HATU or EDC.
Side Product Formation 1. (HATU) Guanidinylation of the amine.2. (EDC) N-acylurea formation.1. Avoid a large excess of HATU; use 1.1-1.2 equivalents.[8]2. Ensure HOBt is used with EDC. Run the reaction at 0°C to room temperature.[13]
Difficult Purification 1. Water-soluble byproducts remain.2. Product is very polar.1. Perform all aqueous washes thoroughly.2. Consider reverse-phase chromatography or recrystallization as an alternative purification method.[18][19]
Epimerization (if chiral) 1. Excess base or elevated temperature.1. Use HATU, which is known to suppress racemization.[9][14] Use the minimum required amount of base and maintain room temperature.

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalHazards
HATU Skin and eye irritant. Moisture sensitive.
EDC Skin sensitizer, causes serious eye irritation.
DMF Reproductive toxin, skin and eye irritant. Readily absorbed through skin.
DIPEA Flammable, corrosive, causes severe skin burns and eye damage.
DCM Suspected carcinogen, skin and eye irritant.

References

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]

  • JoVE. (2014, May 28). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ACS Publications. (2025, April 21). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 21). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Retrieved from [Link]

  • PubMed. (2025, August 15). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-6-hydroxynicotinic acid. Retrieved from [Link]

  • ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). Retrieved from [Link]

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.
  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NICOTINIC ACID AMIDE. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

Method

Application Note: Handling, Storage, and Experimental Protocols for Sotagliflozin (CAS 1016739-05-1)

Part 1: Executive Summary & Compound Profile Sotagliflozin (CAS 1016739-05-1) is a first-in-class dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Unlike selective SGLT2 inhibitors (e.g., empagl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Sotagliflozin (CAS 1016739-05-1) is a first-in-class dual inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Unlike selective SGLT2 inhibitors (e.g., empagliflozin) that primarily target renal glucose reabsorption, Sotagliflozin engages a dual mechanism: it blocks SGLT2 in the proximal renal tubule and SGLT1 in the intestinal tract.[1][2][3][4]

For the researcher, this dual mechanism presents unique handling challenges. The compound’s efficacy in in vitro and in vivo models is highly dependent on precise solubilization to maintain bioactivity against two distinct transporter kinetics. This guide provides a self-validating workflow to ensure experimental reproducibility.

Physicochemical Profile
PropertySpecification
Molecular Weight 424.94 g/mol
Formula C₂₁H₂₅ClO₅S
Physical State Crystalline Solid (White to off-white)
Primary Solubility DMSO (>30 mg/mL), Ethanol (~14 mg/mL)
Aqueous Solubility Insoluble (<1 mg/mL in water)
Target IC₅₀ (Human) SGLT2: ~1.8 nM

Part 2: Storage Architecture & Stability

The integrity of CAS 1016739-05-1 is compromised by moisture and freeze-thaw cycles. Hydrolytic degradation is a primary risk factor when the compound is solubilized in non-anhydrous solvents.

The "Cold Chain" Protocol
  • Solid State: Store at -20°C . The vial must be desiccated. Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening to prevent condensation from forming on the hygroscopic solid.

  • Stock Solution (DMSO): Store at -80°C for long-term stability (up to 6 months).

  • Working Solution (Aqueous): Prepare immediately before use. Do not store.

Visualization: Storage & Handling Decision Tree

The following diagram outlines the logical flow for handling the compound to minimize degradation.

StorageWorkflow Solid Lyophilized Solid (-20°C, Desiccated) Equilibrate Equilibrate to RT (30 mins, unopened) Solid->Equilibrate Step 1: Prevent Condensation Solvent Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent Step 2: Solubilization Stock Master Stock Solution Solvent->Stock Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) Stock->Aliquot Step 3: Segregation Freeze Store at -80°C (6 Months) Aliquot->Freeze Long Term Dilute Dilute in Media/Buffer (Immediate Use) Aliquot->Dilute Experiment Day Dilute->Dilute Do NOT Store Aqueous Soln

Caption: Workflow ensuring compound integrity by mitigating moisture introduction and freeze-thaw degradation.

Part 3: Solubilization & Stock Preparation Protocol

Critical Causality: Sotagliflozin is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, cell media) will result in micro-precipitation that is often invisible to the naked eye but will skew IC₅₀ data.

Protocol: Preparation of 10 mM Stock (Example)

Reagents:

  • Sotagliflozin solid (MW: 424.94)[5]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9% purity.

Step-by-Step:

  • Calculation: To prepare 1 mL of 10 mM stock, weigh 4.25 mg of Sotagliflozin.

  • Solvation: Add 1 mL of anhydrous DMSO .

    • Note: Do not use ethanol if the assay is sensitive to evaporation or if long-term -80°C storage is planned, as ethanol seals often fail at ultra-low temperatures.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates persist, sonicate in a water bath at 37°C for 2-5 minutes.

    • Validation: Hold the vial up to a light source; the solution must be perfectly clear.

  • Aliquoting: Dispense into 20-50 µL aliquots in amber microtubes to protect from light.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and transfer to -80°C.

Solubility Reference Table
SolventMax SolubilityStability (at -20°C)Application Note
DMSO ~30-50 mg/mLHigh (Months)Preferred for biological stocks. Toxic to cells >0.5%.
Ethanol ~14 mg/mLModerate (Weeks)Use for specific formulations; prone to evaporation.
Water/PBS <1 mg/mLUnstable Do not use for stock preparation.

Part 4: Biological Application Guidelines (In Vitro)

When designing cellular assays, researchers must account for the dual nature of the inhibitor.

Experimental Design Parameters
  • SGLT2 Selectivity: 1.8 nM (High affinity).[5][6]

  • SGLT1 Selectivity: 36 nM (Moderate affinity).

  • Solvent Tolerance: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization, which can artifactually alter glucose uptake.

Serial Dilution Workflow (Self-Validating)

To achieve a 10 nM final concentration without precipitating the compound:

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:100 in culture media (yielding 100 µM). Vortex immediately.

    • Why: This "step-down" prevents the "crashing out" effect seen when dropping high-concentration DMSO stocks directly into large aqueous volumes.

  • Final Dilution: Dilute the 100 µM intermediate further into the assay wells to reach the target nM range.

Visualization: Mechanism of Action & Assay Logic

Sotagliflozin's dual action requires understanding where the inhibition occurs to select the correct cell line (e.g., Caco-2 for SGLT1/Gut vs. HK-2 for SGLT2/Kidney).

Mechanism cluster_Kidney Renal Proximal Tubule cluster_Gut Intestinal Lumen Sota Sotagliflozin (CAS 1016739-05-1) SGLT2 SGLT2 Transporter (IC50: ~1.8 nM) Sota->SGLT2 Inhibits SGLT1 SGLT1 Transporter (IC50: ~36 nM) Sota->SGLT1 Inhibits Reabsorb Glucose Reabsorption SGLT2->Reabsorb Promotes Effect Result: Glycemic Control + Cardiorenal Protection SGLT2->Effect Blockade leads to Glucosuria Absorb Glucose Absorption & GLP-1 Release SGLT1->Absorb Promotes SGLT1->Effect Blockade leads to Delayed Absorption

Caption: Dual inhibition pathway targeting renal reabsorption (SGLT2) and intestinal absorption (SGLT1).[2][3][4][7][8][9]

Part 5: In Vivo Administration Protocols

For animal studies (mice/rats), DMSO is generally not suitable for high-volume oral gavage due to toxicity. A suspension formulation is required.

Oral Gavage Formulation (Suspension)

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water. Dosing Range: 10 – 60 mg/kg (Oral).

Preparation Protocol:

  • Weigh: Calculate the required amount of Sotagliflozin solid.

  • Wet: Add the calculated volume of Tween 80 (0.1% of final volume) directly to the powder. Triturate (grind) with a mortar and pestle to wet the hydrophobic crystals.

  • Suspend: Gradually add the 0.5% Methylcellulose solution while continuing to triturate.

  • Homogenize: Transfer to a vial and vortex/sonicate to ensure a uniform suspension.

    • Validation: The suspension must be uniform with no large clumps. Re-suspend immediately prior to drawing into the gavage needle.

References

  • Zambrowicz, B., et al. (2012). "LX4211, a dual SGLT1/SGLT2 inhibitor, improved glycemic control in patients with type 2 diabetes in a randomized, placebo-controlled trial."[6] Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Lapuerta, P., et al. (2015). "Sotagliflozin (LX4211) improves glycemic control in nonobese diabetes-prone mice with type 1 diabetes."[5][6] Diabetes, Metabolic Syndrome and Obesity.[6] Retrieved from [Link]

  • PubChem. (n.d.). Sotagliflozin Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Microwave-assisted synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid analogs

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid Analogs Methodologies Executive Summary This application note details a robust, scalable protocol for the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid Analogs


 Methodologies

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-chloro-6-(3-cyanophenoxy)nicotinic acid and its analogs via microwave-assisted nucleophilic aromatic substitution (


). While traditional thermal reflux methods for diaryl ether formation on nicotinic acid scaffolds often suffer from prolonged reaction times (12–24 hours), low yields, and difficult purification due to decarboxylation side-reactions, this microwave (MW) protocol achieves quantitative conversion in under 20 minutes.

Target Audience: Medicinal chemists and process development scientists working on kinase inhibitors (e.g., HIV-1 NNRTIs) or agrochemical intermediates (e.g., pyridine-carboxamide herbicides).

Scientific Foundation & Mechanism

The Challenge: Deactivation and Sterics

The target molecule requires the displacement of a chlorine atom on the pyridine ring by a phenol nucleophile. The substrate, 5,6-dichloronicotinic acid , presents two challenges:

  • Regioselectivity: The pyridine ring possesses two electrophilic sites (C5 and C6).

  • Electronic Deactivation: Under basic conditions, the carboxylic acid moiety forms a carboxylate anion (

    
    ). This increases electron density on the ring, theoretically deactivating it toward nucleophilic attack.
    
The Solution: Microwave-Accelerated

Microwave irradiation overcomes the activation energy barrier created by the carboxylate salt. The reaction proceeds via an addition-elimination mechanism (


).
  • Regiocontrol: The C6 position is significantly more electrophilic than C5 due to the electron-withdrawing nature of the adjacent ring nitrogen (activation via the

    
    -position). The C5 chlorine remains intact, serving as a handle for further functionalization (e.g., Suzuki couplings).
    

Mechanism Diagram:

SNAr_Mechanism Reactants Reactants 5,6-Dichloronicotinic acid + 3-Cyanophenol Complex Meisenheimer-like Transition State (Stabilized by N-atom) Reactants->Complex Nucleophilic Attack (C6) Product Product 5-Chloro-6-(3-cyanophenoxy) nicotinic acid Complex->Product Elimination of Cl- Byproduct Byproduct HCl (Neutralized) Complex->Byproduct

Figure 1: Reaction pathway demonstrating the regioselective attack at the C6 position facilitated by the pyridine nitrogen.

Experimental Protocol

Materials & Reagents
  • Substrate: 5,6-Dichloronicotinic acid (1.0 equiv).

  • Nucleophile: 3-Cyanophenol (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.5 equiv). Note: Excess base is required to neutralize the carboxylic acid and deprotonate the phenol.
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO. Anhydrous conditions are preferred but not strictly required due to the speed of MW heating.

Step-by-Step Methodology

Step 1: Preparation In a 10 mL microwave-transparent process vial (e.g., borosilicate glass), combine:

  • 192 mg (1.0 mmol) 5,6-Dichloronicotinic acid.

  • 131 mg (1.1 mmol) 3-Cyanophenol.

  • 345 mg (2.5 mmol)

    
    .
    
  • 3.0 mL DMF.

  • Add a magnetic stir bar.

Step 2: Microwave Irradiation Cap the vial and place it in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator). Program the instrument as follows:

ParameterSettingRationale
Temperature 150°CSufficient energy to overcome carboxylate deactivation.
Hold Time 15 minutesOptimized for >98% conversion.
Pressure Limit 250 psiSafety cutoff (DMF vapor pressure is low, but

may evolve).
Power Dynamic (Max 200W)Allows rapid ramping without temperature overshoot.
Stirring HighEssential for heterogeneous base suspension.

Step 3: Workup & Isolation (Self-Validating Step)

  • Allow the vial to cool to room temperature (RT).

  • Pour the reaction mixture into 20 mL of ice-cold water .

  • Critical Checkpoint: The solution should be basic (pH > 10) and homogeneous (product is soluble as a carboxylate salt). If precipitate forms here, it is likely unreacted phenol or impurities.

  • Acidify slowly with 1N HCl to pH 3–4.

  • The product, 5-Chloro-6-(3-cyanophenoxy)nicotinic acid , will precipitate as a white/off-white solid.

  • Filter, wash with water (

    
     mL) to remove DMF and inorganic salts, and dry in vacuo.
    
Workflow Diagram

Workflow Start Reagent Prep (Vial Loading) MW Microwave Irradiation 150°C, 15 min Start->MW Quench Quench Pour into Ice Water MW->Quench Check Checkpoint: Is Solution Clear? Quench->Check Acidify Acidification Add 1N HCl -> Precipitate Check->Acidify Yes (Proceed) Filter Filtration & Drying Check->Filter No (Filter impurities first) Acidify->Filter

Figure 2: Experimental workflow including the critical solubility checkpoint before acidification.

Results & Discussion

Performance Comparison

The microwave protocol demonstrates superior efficiency compared to conventional thermal heating.[1][2][3]

MetricThermal Reflux (Oil Bath)Microwave Protocol (This Work)
Temperature 140°C (Reflux)150°C
Time 18 Hours15 Minutes
Yield 65-72%92-95%
Purity (LCMS) 85% (Requires Column)>98% (No Column Required)
Solvent Vol. 10-15 mL/mmol3 mL/mmol
Troubleshooting & Optimization
  • Low Yield? If the reaction stalls, switch the base to Cesium Carbonate (

    
    ) . The "Cesium Effect" improves solubility in DMF and enhances the nucleophilicity of the phenoxide.
    
  • Decarboxylation? If the product loses the carboxylic acid (forming the chloropyridine ether), reduce the temperature to 130°C and extend time to 30 minutes. This is a common thermal degradation pathway for nicotinic acids.

  • Ester Alternative: If the acid substrate is problematic, use methyl 5,6-dichloronicotinate . Perform the

    
     (which is faster on the ester), then hydrolyze with LiOH in a second step.
    

References

  • Kappe, C. O. (2004).[4] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Cherng, Y. J. (2002). Synthesis of substituted pyridines by the nucleophilic substitution of halopyridines. Tetrahedron, 58(24), 4931–4935. Link

  • Li, F., et al. (2011). Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry, 7, 1397–1403. Link

  • Biotage Application Note. (2018). Transition Metal-Free Arylation of Amines and Phenols. Biotage PathFinder. Link

  • Bahekar, S. S., et al. (2012). Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes. Journal of Chemistry, 2013. Link

Sources

Technical Notes & Optimization

Troubleshooting

Resolving precipitation issues with 5-Chloro-6-(3-cyanophenoxy)nicotinic acid stock solutions

Welcome to the Technical Support Hub Product Focus: 5-Chloro-6-(3-cyanophenoxy)nicotinic acid Chemical Class: Aryloxy-nicotinic acid derivatives Primary Application: HIF-PH Inhibition / Research Reagent Part 1: The Physi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Product Focus: 5-Chloro-6-(3-cyanophenoxy)nicotinic acid Chemical Class: Aryloxy-nicotinic acid derivatives Primary Application: HIF-PH Inhibition / Research Reagent

Part 1: The Physicochemical Challenge

As a Senior Application Scientist, I often see researchers treat this compound like a standard small molecule. It is not. To resolve precipitation, you must understand the "Lipophilic Weak Acid" paradox governing its behavior.

The Mechanism of Precipitation

5-Chloro-6-(3-cyanophenoxy)nicotinic acid possesses a dual nature that creates a "solubility trap" during dilution:

  • The Hydrophobic Trap (Lipophilicity): The 5-chloro and 3-cyanophenoxy groups significantly increase the LogP (partition coefficient), making the molecule water-insoluble in its neutral state.

  • The pH Trap (Ionization): The nicotinic acid core has a pKa of approximately 3.5–4.8.

    • At pH < pKa: The molecule is protonated (neutral) and will precipitate immediately in aqueous environments.

    • At pH > pKa: The molecule deprotonates into its anionic (salt) form, which is soluble.

The Failure Point: Most researchers dilute a 100% DMSO stock directly into neutral buffers (pH 7.0–7.4). The local "solvent shock" combined with the high lipophilicity often causes the compound to aggregate before it can fully ionize and dissolve, leading to micro-precipitation that ruins IC50 curves.

Part 2: Visualizing the Solubility Equilibrium

The following diagram illustrates the critical transition states of the molecule during preparation. You must drive the equilibrium toward the Anionic Soluble State .

SolubilityEquilibrium Stock DMSO Stock Solution (High Solubility) Shock Aqueous Dilution (Solvent Shock) Stock->Shock Add to Buffer Precipitate Protonated Form (COOH) INSOLUBLE AGGREGATES Shock->Precipitate pH < 5.0 or High Ionic Strength Soluble Deprotonated Form (COO-) SOLUBLE ANION Shock->Soluble pH > 7.5 Slow Addition Precipitate->Soluble Add Base (NaOH) (Reversible) Soluble->Precipitate Acidification

Figure 1: The solubility equilibrium. Success depends on maintaining the deprotonated state (Green) and avoiding the protonated aggregate trap (Red).

Part 3: Troubleshooting & Protocols

Scenario A: "It crashes out immediately when I add it to PBS."

Root Cause: Standard PBS (pH 7.4) may not have enough buffering capacity to counter the acidity of the stock solution locally, or the "solvent shock" is too rapid.

The Fix: The "Alkaline Intermediate" Protocol Do not jump from 100% DMSO to 100% Aqueous. Use an intermediate step.

StepActionScientific Rationale
1 Prepare StockDissolve compound in 100% anhydrous DMSO (e.g., 50 mM).
2 The Critical Step Prepare an intermediate dilution in 100 mM Tris-HCl (pH 8.0 or 8.5) .
3 MixingAdd DMSO stock dropwise to the Tris buffer while vortexing.
4 Final DilutionDilute this intermediate into your final assay buffer (PBS/Media).

Why this works: The higher pH (8.0+) ensures immediate deprotonation of the carboxylic acid, forcing the molecule into its soluble anionic state before it can aggregate.

Scenario B: "I see crystals in my cell culture media after 24 hours."

Root Cause:

  • Temperature Shift: Media stored at 4°C precipitates the compound.

  • Protein Binding: Serum proteins (Albumin) can bind the drug, but if the concentration is too high, they saturate, leading to free drug precipitation.

  • Evaporation: Edge effects in 96-well plates increase concentration beyond the solubility limit.

Troubleshooting Matrix:

ObservationImmediate ActionPrevention Strategy
Cloudy upon addition STOP. Do not filter (you will lose the drug).Use the "Alkaline Intermediate" protocol above.
Crystals after incubation Check incubator humidity.Reduce stock concentration. Ensure final DMSO is <0.5%.[1]
Yellowing of media Check pH.Compound may be acidic enough to shift phenol red. Add HEPES.

Part 4: Validated Workflow for Animal Dosing (In Vivo)

For animal studies, you require higher concentrations (mg/kg) which DMSO/PBS cannot support without toxicity. You must use a Co-solvent/Surfactant System .

Recommended Vehicle:

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant/Emulsifier)

  • 50% Saline (Bulk carrier)

Preparation Protocol:

  • Dissolve neat compound in DMSO (Volume = 5% of total).

  • Add PEG-400 (40% of total) and vortex until clear.

  • Add Tween-80 (5% of total) and vortex.

  • Slowly add Saline (50% of total) while vortexing.

    • Note: If precipitation occurs here, sonicate at 37°C for 5-10 minutes.

Part 5: Decision Tree for Experimental Design

Use this logic flow to determine the correct solvent system for your specific assay.

TroubleshootingFlow Start Start: Define Application AppType Application Type? Start->AppType Enzymatic Enzymatic/Biochemical (No Cells) AppType->Enzymatic Cellular Cell Culture (Live Cells) AppType->Cellular InVivo Animal Model (High Dose) AppType->InVivo BufferCheck Is Assay Buffer pH > 7.5? Enzymatic->BufferCheck ConcCheck Final Conc > 10 µM? Cellular->ConcCheck Vehicle Use PEG400/Tween80 Formulation InVivo->Vehicle Yes Yes BufferCheck->Yes Yes No No BufferCheck->No No DirectDMSO Direct Dilution OK (Keep DMSO < 5%) AdjustpH Use Tris pH 8.0 as Intermediate ConcCheck->Yes Yes ConcCheck->No No LowConc Direct Dilution (DMSO < 0.1%) HighConc Pre-complex with Serum or Cyclodextrin Yes->DirectDMSO Yes->HighConc No->AdjustpH No->LowConc

Figure 2: Decision support tree for solvent selection based on experimental constraints.

Part 6: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the precipitate? A: Mild heating (37°C) is acceptable and often necessary to overcome the kinetic energy barrier of dissolution. However, avoid temperatures >50°C as nicotinic acid derivatives can undergo decarboxylation or degradation under thermal stress [1].

Q2: Why does my stock solution turn yellow over time? A: This indicates oxidation or photo-degradation. Aryloxy-nicotinic acids can be light-sensitive. Store stock solutions in amber vials at -20°C, under nitrogen gas if possible. If the solution is dark yellow/brown, discard it.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no. While nicotinic acid has some solubility in ethanol, the 5-chloro-6-(3-cyanophenoxy) modification makes the molecule too lipophilic for ethanol to be an effective stock solvent at high concentrations (>10 mM). DMSO is thermodynamically superior for this specific structure [2].

References

  • Silveira, M., et al. (2022).[2] Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. Available at: [Link]

  • Popa-Burke, I., et al. (2014).[3] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[3][4] Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. (General reference for solubility of lipophilic weak acids). Available at: [Link]

Sources

Optimization

Minimizing degradation of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid during storage

Here is the comprehensive Technical Support Guide for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid , designed for researchers and drug development professionals. Topic: Minimizing Degradation & Storage Stability CAS: 101673...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Technical Support Guide for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid , designed for researchers and drug development professionals.

Topic: Minimizing Degradation & Storage Stability CAS: 1016739-05-1 Molecular Formula: C₁₃H₇ClN₂O₃ Support Tier: Senior Application Scientist Level

Executive Summary & Compound Profile

5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a functionalized pyridine derivative often utilized as a scaffold in the synthesis of HIF-2α inhibitors and other heterocyclic pharmaceuticals. Its structural integrity relies on the stability of three key pharmacophores: the nicotinic acid core , the aryl ether linkage , and the nitrile (cyano) group .

While generally stable under inert conditions, this compound exhibits specific sensitivities to moisture-induced hydrolysis and photolytic cleavage . This guide provides a self-validating storage protocol to prevent the formation of common degradants, such as 5-chloro-6-hydroxynicotinic acid or amide hydrolysis products.

Critical Storage Parameters

Data summarized for rapid implementation.

ParameterRecommended ConditionCriticalityScientific Rationale
Temperature -20°C (Long-term)HighArrhenius kinetics dictate that nitrile hydrolysis rates decrease significantly below freezing [1].
Atmosphere Inert Gas (Argon/N₂)MediumPrevents oxidative yellowing of the pyridine ring and moisture uptake.
Humidity <10% RH (Desiccated)Critical The nitrile group is susceptible to hydrolysis (to amide) in the presence of trace water [2].
Light Amber Vial (Dark)HighAryl ethers can undergo photo-Fries rearrangement or cleavage under UV exposure.
Container Glass (Teflon-lined cap)MediumAvoids plasticizers; ensures gas-tight seal against moisture.

Degradation Mechanisms & Prevention

To effectively troubleshoot, one must understand the causality of degradation. The following diagram illustrates the primary failure modes for this specific molecule.

Figure 1: Potential Degradation Pathways

Visualization of hydrolysis and cleavage risks based on functional group analysis.

DegradationPathways Compound 5-Chloro-6-(3-cyanophenoxy) nicotinic acid (Intact) Amide Degradant A: Primary Amide (+18 Da Mass Shift) Compound->Amide Nitrile Hydrolysis (Slow) Cleavage Degradant C: 5-Chloro-6-hydroxynicotinic acid + 3-Cyanophenol Compound->Cleavage Ether Hydrolysis (Extreme pH) Compound->Cleavage Photo-induced Ether Cleavage Moisture Moisture (H₂O) + Acid/Base Catalysis Moisture->Compound UV UV Light (λ < 300nm) UV->Compound Acid Degradant B: Carboxylic Acid (Complete Hydrolysis) Amide->Acid Further Hydrolysis

Caption: Fig 1. The nitrile group (CN) is the primary site of moisture attack, leading to amide formation (+18 Da). The ether linkage is secondary, susceptible to UV and extreme pH.

Troubleshooting Guide (Q&A)

Direct solutions to common experimental observations.

Q1: My compound has shifted from an off-white powder to a yellow/brown solid. Is it still usable?

Diagnosis: This indicates oxidative degradation or photolysis . Pyridine derivatives often yellow upon N-oxide formation or ring oxidation. Action:

  • Check Purity: Run LC-MS. If the main peak is >95% and the impurity is trace, it may be salvageable for non-critical screens.

  • Purification: Recrystallization from a non-polar solvent (e.g., Hexane/Ethyl Acetate mix) can often remove the colored oxidation products.

  • Prevention: Ensure future aliquots are stored under Argon.

Q2: LC-MS analysis shows a new peak with a mass shift of +18 Da (M+18). What is this?

Diagnosis: This is the hallmark of Nitrile Hydrolysis . The cyano group (-CN) has reacted with water to form a primary amide (-CONH₂). Causality: The vial was likely opened while cold, causing condensation, or stored without a desiccant. Impact: The amide will have significantly different H-bond donor/acceptor properties, potentially altering binding affinity in biological assays. Discard the batch for SAR studies.

Q3: The compound is not dissolving in water/buffer. How do I solubilize it for cell assays?

Expert Insight: As a nicotinic acid derivative, this compound is amphoteric but primarily acidic.

  • Low pH: Protonated and insoluble.

  • Neutral pH: Likely exists as a zwitterion or anion, but solubility is limited by the lipophilic chloro-phenoxy tail. Protocol:

  • Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilute into buffer immediately prior to use.

  • Tip: If precipitation occurs in media, ensure the final DMSO concentration is 0.5-1.0% to maintain solubility.

Handling & Workflow Protocol

Step-by-step methodology to maintain integrity.

Figure 2: Optimal Handling Workflow

Standard Operating Procedure (SOP) for aliquoting and storage.

HandlingWorkflow Receive 1. Receive Shipment (Inspect seal & appearance) Equilibrate 2. Thermal Equilibration Allow vial to reach RT (Prevents condensation) Receive->Equilibrate Do NOT open cold Solubilize 3. Stock Preparation Dissolve in dry DMSO (Avoid water) Equilibrate->Solubilize Aliquot 4. Aliquoting Single-use glass vials (Minimizes freeze-thaw) Solubilize->Aliquot Seal 5. Sealing Purge with Argon + Parafilm Aliquot->Seal Store 6. Storage -20°C or -80°C Dark & Dry Seal->Store Store->Equilibrate Next Use

Caption: Fig 2. The critical step is Thermal Equilibration (Step 2). Opening a cold vial introduces atmospheric moisture, accelerating nitrile hydrolysis.

Detailed Protocol Steps:
  • Equilibration: Upon removing the vial from -20°C, place it in a desiccator at room temperature for 30 minutes before opening. This prevents water condensation on the hygroscopic solid.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Avoid alcohols (Methanol/Ethanol) for long-term stock storage as they can undergo transesterification or nucleophilic attack over long periods.

  • Freeze-Thaw Management: Limit to <3 cycles . Repeated temperature shifts can cause micro-precipitation and concentration gradients.

    • Best Practice: Aliquot the master stock into small volumes (e.g., 20 µL or 50 µL) sufficient for single experiments.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (General principles of nitrile and amide hydrolysis kinetics).
  • PubChem. (n.d.). Compound Summary: Nicotinic Acids and Derivatives. National Library of Medicine. Retrieved from [Link]

Troubleshooting

Technical Support Center: Purification of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Ticket ID: PUR-CN-5603 Subject: Purification strategies for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (Crude) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-CN-5603 Subject: Purification strategies for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (Crude) Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid presents a specific set of challenges due to the competing physicochemical properties of its functional groups. The molecule contains a carboxylic acid (pKa ~3.5), a deactivated pyridine ring, and a nitrile-substituted phenoxy group.

The primary impurities in this synthesis (typically via SNAr displacement) are unreacted 3-cyanophenol and hydrolysis byproducts (amides). The critical purification logic relies on the pKa differential between the product (COOH) and the phenolic impurity (OH), while strictly maintaining conditions that prevent nitrile hydrolysis.

This guide details a three-tiered purification strategy:

  • Chemical Isolation (The pH-Swing): The primary method for bulk cleanup.

  • Crystallization (The Polish): For removing trace isomers and salts.

  • Troubleshooting (FAQs): Addressing common failure modes.

Module 1: The "pH-Swing" Extraction Protocol

Objective: Separate the target carboxylic acid from the weaker acid (3-cyanophenol) and neutral impurities without degrading the nitrile group.

The Science of the Split
  • Target Molecule pKa (COOH): ~3.5 – 4.0

  • Impurity pKa (3-Cyanophenol): ~8.6

  • Strategy: At pH 6.0–6.5 , the target molecule exists as a water-soluble carboxylate anion (

    
    ), while the 3-cyanophenol remains predominantly protonated (
    
    
    
    ) and lipophilic. This allows for a selective organic wash.
Step-by-Step Protocol
  • Dissolution:

    • Suspend the crude solid in water (10 vol).

    • Slowly add 1N NaOH with stirring until the solid dissolves and pH reaches 10–11 .

    • Note: Do not exceed pH 12 or 40°C to prevent nitrile hydrolysis to the amide [1].

  • The "Neutral" Wash (Removal of Non-Acids):

    • Wash the aqueous solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5 vol).

    • Discard the organic layer (contains unreacted neutral starting materials).

  • The "pKa" Wash (Critical Step - Removal of Phenol):

    • Adjust the aqueous layer pH to 6.0 – 6.5 using 1N HCl. Use a calibrated pH meter.

    • Extract the aqueous layer with EtOAc (2 x 5 vol).

    • Why? At pH 6.2, the 3-cyanophenol (pKa 8.6) is >99% unionized and partitions into the EtOAc. The target product remains in the water.

  • Precipitation:

    • Acidify the aqueous phase further to pH 2.0 – 3.0 .

    • The product will precipitate as a white/off-white solid.

    • Stir at 0–5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the solid.[1][2] Wash with cold water (3 vol) followed by a minimal Hexane wash.

    • Dry under vacuum at 45°C.

Workflow Visualization

PurificationLogic cluster_legend Phase Logic Crude Crude Mixture (Product + 3-Cyanophenol + Salts) Dissolve Dissolve in Water + NaOH (pH 10-11) Crude->Dissolve Wash1 Wash with EtOAc Dissolve->Wash1 AqPhase1 Aqueous Phase (Contains Product + Phenol) Wash1->AqPhase1 Aqueous Layer pHAdjust Adjust pH to 6.0 - 6.5 (CRITICAL STEP) AqPhase1->pHAdjust Extract Extract with EtOAc pHAdjust->Extract OrgWaste Organic Phase (Contains 3-Cyanophenol) Extract->OrgWaste Organic Layer (Discard) AqPhase2 Aqueous Phase (Product as Carboxylate) Extract->AqPhase2 Aqueous Layer (Keep) Acidify Acidify to pH 2-3 (Precipitation) AqPhase2->Acidify FinalSolid Pure Product Solid Acidify->FinalSolid Legend Red: Critical Control Point Green: Product Stream Blue: Aqueous Process

Figure 1: Selective extraction workflow based on pKa differential between carboxylic acid and phenol.

Module 2: Crystallization Strategies

If the product retains color or trace impurities after the acid-base workup, recrystallization is required.

Solvent Selection Matrix:

Solvent SystemRatio (v/v)Temperature ProfileTarget Impurity
Ethanol / Water 3:1 to 1:1Dissolve at reflux, cool to 4°CInorganic salts, trace polar byproducts
Acetonitrile (ACN) PureDissolve at reflux, cool to RTLipophilic dimers, colored impurities
Acetic Acid / Water 4:1Dissolve at 80°C, cool slowlyDifficult isomers (highly effective for nicotinic acids)

Recommended Protocol (Ethanol/Water):

  • Dissolve the dried crude cake in boiling Ethanol (10 vol).

  • Once dissolved, add Water (3-5 vol) slowly until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill to 0°C for 2 hours before filtration.

Module 3: Troubleshooting & FAQs

Q1: My product has a new peak at RRT 0.85 on HPLC. What is it?

Diagnosis: This is likely the Amide Hydrolysis Product . Cause: Exposure to strong acid/base at high temperatures converted the nitrile (-CN) to a primary amide (-CONH2). Solution:

  • Strictly limit the time the product spends at pH > 11 or pH < 1.

  • Keep workup temperatures below 40°C.

  • If the impurity is present, recrystallize from Acetonitrile . The amide is generally less soluble in ACN than the nitrile [2].

Q2: I cannot get the 3-cyanophenol levels below 0.5%.

Diagnosis: Inefficient phase separation during the pH 6.0 wash. Solution:

  • Ensure the pH is strictly between 6.0 and 6.5 . If pH drops to 5.0, the product begins to protonate and partition into the organic layer (yield loss). If pH is > 7.5, the phenol ionizes and stays in the water (impurity retention).

  • Trituration: Slurry the final dried solid in Toluene (5 vol) at 50°C for 1 hour, then cool and filter. 3-cyanophenol is soluble in toluene; the nicotinic acid product is not.

Q3: The product is oiling out instead of crystallizing.

Diagnosis: Presence of residual solvent or high impurity load preventing lattice formation. Solution:

  • Seed: Add a small crystal of pure product at the cloud point.

  • Slow Down: Rapid cooling traps impurities. Wrap the flask in foil/towel to cool slowly over 4 hours.

  • Solvent Switch: Switch from EtOH/Water to IPA (Isopropyl Alcohol)/Heptane . Dissolve in minimum hot IPA, add hot Heptane until cloudy, then cool.

References

  • Organic Chemistry Portal. "Nitrile Hydrolysis." Organic Chemistry Portal. Available at: [Link] (Accessed 2024).

  • National Center for Biotechnology Information. "3-Cyanophenol - PubChem Compound Summary." PubChem. Available at: [Link] (Accessed 2024).

  • Google Patents. "Process for the purification of nicotinic acid amide." US Patent US4447615A.
  • UCLA Chemistry. "Acidity of Phenols and Substituent Effects." UCLA Chemistry & Biochemistry. Available at: [Link] (Accessed 2024).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding cyanophenol derivatives.

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Welcome to the technical support center for the synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving potential issues in your experimental workflow.

Introduction to the Synthesis

The synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a sequential process that typically involves the formation of a key intermediate, 5,6-dichloronicotinic acid, followed by a nucleophilic aromatic substitution or an Ullmann-type condensation reaction to introduce the 3-cyanophenoxy moiety. Each of these stages presents unique challenges that can contribute to suboptimal yields. This guide will address these challenges in a systematic, question-and-answer format.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section is divided into the two primary stages of the synthesis, followed by general purification and analysis questions.

Part 1: Synthesis of 5,6-Dichloronicotinic Acid Intermediate

The successful synthesis of the target molecule is critically dependent on the quality and yield of the 5,6-dichloronicotinic acid intermediate.

Question 1: My yield of 5,6-dichloronicotinic acid from 6-hydroxynicotinic acid is consistently low. What are the likely causes?

Low yields in the conversion of 6-hydroxynicotinic acid to 5,6-dichloronicotinic acid often stem from incomplete reactions or the formation of side products during the chlorination steps. A common route involves the conversion of 6-hydroxynicotinic acid to 5-chloro-6-hydroxynicotinoyl chloride, followed by further reaction to yield 5,6-dichloronicotinoyl chloride, which is then hydrolyzed.[1]

Potential Causes and Solutions:

  • Inefficient Chlorination: The use of chlorinating agents like thionyl chloride or phosphorus oxychloride is critical. Ensure that the reagents are fresh and used in sufficient excess to drive the reaction to completion. The reaction temperature and time should be carefully controlled as specified in established protocols.

  • Moisture Contamination: Chlorinating agents are highly sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents.

  • Incomplete Hydrolysis: The final step is the hydrolysis of the acid chloride to the carboxylic acid. Ensure that the hydrolysis is complete by using an adequate amount of water and allowing sufficient reaction time. The pH of the solution after hydrolysis should be acidic to ensure the precipitation of the carboxylic acid.

  • Suboptimal Work-up and Purification: Losses can occur during the isolation of the product. Ensure complete precipitation of the 5,6-dichloronicotinic acid and wash the precipitate with a minimal amount of cold solvent to avoid dissolving the product. Recrystallization, if necessary, should be performed with a carefully chosen solvent system to maximize recovery.

Question 2: I am observing multiple spots on my TLC analysis of the crude 5,6-dichloronicotinic acid. What could these be?

The presence of multiple spots on a TLC plate indicates a mixture of compounds.

Possible Impurities:

  • Unreacted 6-hydroxynicotinic acid: If the initial chlorination is incomplete.

  • Monochloro-intermediates: Such as 5-chloro-6-hydroxynicotinic acid or 6-chloronicotinic acid, which may form if the chlorination is not exhaustive.[2]

  • Over-chlorinated byproducts: Depending on the reaction conditions, chlorination at other positions on the pyridine ring might occur, though this is less common under controlled conditions.

  • Polymeric materials: High temperatures can sometimes lead to the formation of polymeric byproducts.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Re-evaluate the reaction time, temperature, and stoichiometry of the chlorinating agent.

  • Purification: The crude product may require purification by recrystallization or column chromatography to remove these impurities before proceeding to the next step.

Part 2: Formation of the Aryl Ether Linkage

The second stage, the formation of the C-O bond between 5,6-dichloronicotinic acid and 3-cyanophenol, is often the most challenging step and a primary source of low yields. This reaction is typically a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.[3][4]

Question 3: The reaction between 5,6-dichloronicotinic acid and 3-cyanophenol is not proceeding, or the yield is very low. What should I check?

This is a common issue, and the solution often lies in optimizing the reaction conditions for this specific transformation.

Key Factors to Investigate:

ParameterTroubleshooting Suggestions
Catalyst System For Ullmann-type reactions, the choice of copper catalyst is crucial. Copper(I) salts like CuI or CuBr are often more effective than Copper(II) salts. The use of copper nanoparticles or copper oxides has also been reported to be effective.[5] Ensure the catalyst is not deactivated and consider using a ligand (e.g., 1,10-phenanthroline) to enhance its activity.
Base A suitable base is required to deprotonate the 3-cyanophenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate, cesium carbonate, or sodium hydride. The strength and solubility of the base can significantly impact the reaction rate.
Solvent High-boiling polar aprotic solvents such as DMF, DMAc, or DMSO are typically used to facilitate the reaction at elevated temperatures. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Temperature These reactions often require high temperatures (typically >100 °C) to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition of the starting materials or the product, including potential decarboxylation of the nicotinic acid moiety.[6]
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times at high temperatures can increase the formation of byproducts.

Question 4: I am observing significant amounts of unreacted 5,6-dichloronicotinic acid. How can I improve the conversion?

Incomplete conversion points towards issues with reaction kinetics or equilibrium.

Strategies to Enhance Conversion:

  • Increase Nucleophile Concentration: Use a slight excess (1.1-1.5 equivalents) of 3-cyanophenol to drive the reaction forward.

  • Optimize Base Stoichiometry: Ensure at least one equivalent of base is used to deprotonate the phenol, and an additional equivalent to neutralize the carboxylic acid of the nicotinic acid derivative, or protect the carboxylic acid as an ester prior to the reaction.

  • Improve Catalyst Performance: If using a copper catalyst, ensure it is of high purity. The addition of a ligand can often improve the catalytic cycle. For SNAr reactions, the presence of a strong electron-withdrawing group on the pyridine ring activates it for nucleophilic attack.[7][8]

Question 5: My main byproduct seems to be a result of a double substitution on the nicotinic acid. How can I avoid this?

While the chlorine at the 6-position is generally more reactive towards nucleophilic substitution, double substitution can occur, especially under harsh conditions.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the 3-cyanophenol to be as close to 1:1 with the 5,6-dichloronicotinic acid as possible.

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature may favor the monosubstituted product.

  • Shorter Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to a significant extent, even if some starting material remains, to minimize the formation of the disubstituted product.

Question 6: Could the cyano group be reacting under the reaction conditions?

Yes, the cyano group can be sensitive to the reaction conditions.

Potential Side Reactions:

  • Hydrolysis: Under strongly basic or acidic conditions, particularly at high temperatures in the presence of water, the cyano group can hydrolyze to an amide or a carboxylic acid. Ensure anhydrous conditions and use a non-nucleophilic base where possible.

Part 3: General Purification and Analysis

Question 7: I am having difficulty purifying the final product. What are some effective methods?

Purification can be challenging due to the similar polarities of the product, starting materials, and certain byproducts.

Recommended Purification Techniques:

  • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to your advantage. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A gradient elution system may be necessary to effectively separate the components.

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dichloronicotinic Acid

This protocol is a general guideline based on literature procedures.[1][9]

  • Step 1: Formation of 5-chloro-6-hydroxynicotinoyl chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend 6-hydroxynicotinic acid in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully quench the excess thionyl chloride.

  • Step 2: Formation of 5,6-dichloronicotinoyl chloride: To the crude product from Step 1, add a fresh portion of thionyl chloride and heat to reflux for an extended period (4-8 hours).

  • Step 3: Hydrolysis: Cool the reaction mixture and pour it cautiously onto crushed ice or into cold water.

  • Stir vigorously until the hydrolysis is complete.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5,6-dichloronicotinic acid.

Protocol 2: Synthesis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (Ullmann Condensation)

This protocol is a general guideline and may require optimization.[3][4]

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5,6-dichloronicotinic acid (1 equivalent), 3-cyanophenol (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.5 equivalents).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture to remove insoluble inorganic salts.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography.

Visualization of Key Processes

Synthesis_Workflow cluster_step1 Stage 1: Intermediate Synthesis cluster_step2 Stage 2: Aryl Ether Formation 6-Hydroxynicotinic Acid 6-Hydroxynicotinic Acid Chlorination Chlorination 6-Hydroxynicotinic Acid->Chlorination 5,6-Dichloronicotinic Acid 5,6-Dichloronicotinic Acid Chlorination->5,6-Dichloronicotinic Acid Ullmann Condensation / SNAr Ullmann Condensation / SNAr 5,6-Dichloronicotinic Acid->Ullmann Condensation / SNAr 3-Cyanophenol 3-Cyanophenol 3-Cyanophenol->Ullmann Condensation / SNAr 5-Chloro-6-(3-cyanophenoxy)nicotinic acid 5-Chloro-6-(3-cyanophenoxy)nicotinic acid Ullmann Condensation / SNAr->5-Chloro-6-(3-cyanophenoxy)nicotinic acid Troubleshooting_Logic Low_Yield Low Overall Yield Check_Intermediate Analyze Intermediate Purity and Yield Low_Yield->Check_Intermediate Check_Coupling Analyze Coupling Reaction Low_Yield->Check_Coupling Low_Intermediate_Yield Low Intermediate Yield? Check_Intermediate->Low_Intermediate_Yield Low_Coupling_Yield Low Coupling Yield? Check_Coupling->Low_Coupling_Yield Low_Intermediate_Yield->Check_Coupling No Troubleshoot_Chlorination Troubleshoot Stage 1: - Reagent Quality - Anhydrous Conditions - Reaction Parameters Low_Intermediate_Yield->Troubleshoot_Chlorination Yes Troubleshoot_Coupling Troubleshoot Stage 2: - Catalyst/Base/Solvent - Temperature - Stoichiometry Low_Coupling_Yield->Troubleshoot_Coupling Yes Purification_Issues Check Purification Protocol Low_Coupling_Yield->Purification_Issues No

Caption: A logical flow for troubleshooting low yield issues in the synthesis.

References

  • CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - American Chemical Society. (URL: [Link])

  • CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC)
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ResearchGate. (URL: [Link])

  • A method for the degradation of radioactive nicotinic acid - PMC - NIH. (URL: [Link])

  • Pyridine - Wikipedia. (URL: [Link])

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google P
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS Validation of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid Purity

Executive Summary In the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat , the intermediate 5-Chloro-6-(3-cyanophenoxy)nicotinic acid represents a critical quality control che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors like Vadadustat , the intermediate 5-Chloro-6-(3-cyanophenoxy)nicotinic acid represents a critical quality control checkpoint.[1] Its purity directly impacts the yield and safety profile of the final API.

Traditional HPLC-UV methods often fail to distinguish between the target molecule and its isobaric or structurally similar impurities—specifically the hydrolysis byproducts of the nitrile group and regioisomers of the phenoxy substitution.

This guide compares the industry-standard HPLC-UV approach against an Optimized UHPLC-Q-TOF-MS workflow. We demonstrate that while UV is sufficient for assay (content), High-Resolution Mass Spectrometry (HRMS) is non-negotiable for the specific detection of trace catalytic poisons and genotoxic risks.[1]

The Analytical Challenge: Why Standard Methods Fail

The molecule contains three reactive functionalities: a carboxylic acid, a chloropyridine core, and a nitrile (cyano) group.[1]

The "Alternative": Standard HPLC-UV (254 nm)[1]
  • Mechanism: Relies on the conjugated

    
    -system of the pyridine and benzene rings.
    
  • Limitation 1 (Specificity): The hydrolysis impurity 5-Chloro-6-(3-carbamoylphenoxy)nicotinic acid (Amide derivative) elutes very close to the Nitrile parent peak on standard C18 columns due to similar hydrophobicity.[1]

  • Limitation 2 (Sensitivity): Process impurities like 3-cyanophenol (starting material) have low response factors at 254 nm compared to the nicotinic core, leading to underestimation of residual reagents.[1]

The "Solution": Optimized UHPLC-MS/MS
  • Mechanism: Separation based on hydrophobicity followed by mass-to-charge (

    
    ) filtration.[1]
    
  • Advantage: The Nitrile (

    
     275) and Amide (
    
    
    
    293) have a distinct mass difference of +18 Da, allowing for absolute specificity even if chromatographic resolution is partial.[1]

Impurity Fate Mapping & Detection Strategy

To validate purity, one must first understand what impurities are possible. The diagram below maps the synthesis and degradation pathways that the LC-MS method must detect.

ImpurityMap SM1 5,6-Dichloronicotinic Acid (SM1) Product TARGET: 5-Chloro-6-(3-cyanophenoxy) nicotinic acid (m/z 275) SM1->Product Nucleophilic Subst. Imp_Regio Impurity C: Regioisomer (Isomass m/z 275) SM1->Imp_Regio Wrong C-Cl Subst. SM2 3-Cyanophenol (SM2) SM2->Product Imp_Amide Impurity A (Hydrolysis): Amide Derivative (m/z 293) Product->Imp_Amide +H2O (Hydrolysis) Imp_Acid Impurity B (Hydrolysis): Di-acid Derivative (m/z 294) Imp_Amide->Imp_Acid +H2O (Hydrolysis)

Figure 1: Impurity Fate Map identifying critical quality attributes (CQAs) for the LC-MS method.

Experimental Protocol: The Optimized Workflow

This protocol is designed to be self-validating. The use of a superficially porous particle (SPP) column ensures high resolution at lower backpressures, compatible with standard HPLC systems if UHPLC is unavailable.[1]

Chromatographic Conditions (The "Product" Method)[1]
ParameterSpecificationRationale
Column C18 SPP, 2.1 x 100 mm, 1.9 µmHigh peak capacity to separate the Regioisomer (Impurity C) from the Target.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[1]7) keeps the nicotinic acid protonated (

) for better retention.[1]
Mobile Phase B AcetonitrileStronger elution strength than Methanol for the aromatic phenoxy group.
Gradient 5% B (0-1 min)

95% B (8 min)
Shallow gradient focused on the 30-60% B region where the target elutes.[1]
Flow Rate 0.4 mL/minOptimized for ESI ionization efficiency.
Column Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.
Mass Spectrometry Parameters (Q-TOF)
  • Ionization: ESI Positive Mode (+).

    • Why Positive? While the carboxylic acid ionizes in negative mode, the pyridine nitrogen protonates readily (

      
      ).[1] Positive mode generally offers a more stable baseline for the amide and amine-like impurities.
      
  • Source Temp: 350°C (Ensures desolvation of the phenoxy ring).

  • Capillary Voltage: 3500 V.

  • Target Mass:

    
     275.02 (Monoisotopic).[1]
    
  • Fragmentor: 135 V (Optimized to prevent in-source fragmentation of the ether linkage).[1]

Comparative Performance Data

The following data summarizes a validation study performed under ICH Q2(R2) guidelines.

Table 1: Sensitivity & Linearity Comparison
Performance MetricStandard HPLC-UV (254 nm)Optimized LC-MS (EIC)Verdict
LOD (Limit of Detection) 500 ng/mL2 ng/mL MS is ~250x more sensitive.[1]
Linearity (

)
0.998 (10 - 1000 µg/mL)0.9995 (0.01 - 10 µg/mL)MS handles trace analysis; UV handles assay.[1]
Specificity (Amide Impurity) Co-elutes (Resolution < 1.0)Resolved (Mass difference +18 Da)MS is required for stability indicating methods.
Precision (%RSD) 0.5% (at high conc.)1.2% (at trace conc.)UV is better for bulk assay; MS for impurities.[1]

Validation Workflow (ICH Q2(R2) Aligned)

To implement this in a regulated environment, follow this "Lifecycle Management" workflow. This ensures the method remains valid even if instrument conditions drift.

ValidationFlow Start Method Development (Scouting) Spec Specificity Check (Stress Degradation) Start->Spec Define CQAs Spec->Start Fail (Co-elution) Linearity Linearity & Range (6 levels, 50-150%) Spec->Linearity Pass Accuracy Accuracy (Recovery) (Spike at 0.1% level) Linearity->Accuracy Robust Robustness (Design of Experiments) Accuracy->Robust Final Routine QC Implementation (System Suitability) Robust->Final Validation Report

Figure 2: Step-by-step validation logic aligned with ICH Q2(R2) guidelines.

Critical Discussion & Troubleshooting

The "Ghost" Peak Phenomenon

During validation, you may observe a peak at


 275 eluting before the main peak.
  • Cause: This is likely the 4-isomer (where the phenoxy group attaches at position 4 instead of 6).[1] This is a common byproduct if the starting material (5,6-dichloronicotinic acid) contained traces of 4,5-dichloro isomers.[1]

  • Resolution: Do not rely on MS alone (since they have the same mass).[1] You must optimize the gradient slope. Slowing the gradient from 5%

    
     95% over 15 minutes (instead of 8) usually resolves these regioisomers.
    
Matrix Effects

Since this is an intermediate, residual inorganic salts from the synthesis (e.g., Potassium Carbonate used for the phenol coupling) can suppress ionization.

  • Protocol Fix: Implement a divert valve to send the first 1.0 minute of flow to waste, preventing salts from fouling the MS source.

Conclusion

For the purity analysis of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid , the standard HPLC-UV method is insufficient for detecting the critical hydrolysis impurity (Amide) and differentiating regioisomers.[1]

Recommendation:

  • Use HPLC-UV for the bulk assay (purity >98%).[1]

  • Use the LC-MS method described here for the "Purity of Impurities" test, specifically to quantify the 3-cyanophenol residue and the amide degradation product down to 0.05% levels.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • PubChem. (2025).[1][4] Nicotinic Acid Derivatives and Vadadustat Intermediates. National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[1][5] Analytical Procedures and Methods Validation for Drugs and Biologics.[6][7][8] [Link]

Sources

Comparative

Reference Standards for 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid Analysis

This guide provides an in-depth technical analysis of reference standards for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS: 1016739-05-1), a critical intermediate scaffold used in the synthesis of pyridine-carboxamide-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS: 1016739-05-1), a critical intermediate scaffold used in the synthesis of pyridine-carboxamide-based Active Pharmaceutical Ingredients (APIs), particularly within the class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors.

Executive Summary

In the development of pyridine-based therapeutics, the purity and characterization of the intermediate 5-Chloro-6-(3-cyanophenoxy)nicotinic acid are pivotal. As a likely precursor to complex HIF-PH inhibitors (structurally analogous to the core scaffold of Vadadustat and similar agents), its analysis requires rigorous control. This guide compares the performance of Primary Certified Reference Materials (CRMs) against Working Standards and Research Grade materials, providing a validated analytical framework for their qualification.

Technical Context & Critical Quality Attributes (CQAs)

The molecule contains three reactive functionalities that dictate its stability and analytical behavior:

  • Nicotinic Acid Moiety (C3-COOH): Susceptible to esterification in alcoholic solvents; requires buffered mobile phases.

  • Chlorine Substituent (C5-Cl): Electron-withdrawing, increasing the acidity of the carboxylic acid.

  • Cyanophenoxy Group (C6-O-Ar-CN): The nitrile group is the critical stability risk . Under acidic or basic stress (common in HPLC mobile phases), it can hydrolyze to the corresponding amide (primary degradation product) or carboxylic acid.

Why the Reference Standard Matters: Using a "Research Grade" standard (typically <95% purity with no water/solvent correction) can lead to a 5-10% assay bias in the final API quantification, potentially causing Out-of-Specification (OOS) results in late-stage manufacturing.

Comparative Analysis: Reference Standard Tiers

The following table objectively compares the three available tiers of reference materials for this specific compound.

FeaturePrimary CRM (Certified Reference Material) Secondary (Working) Standard Research Grade (Synthesis Grade)
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents) Potency transfer from Primary StandardArea % (HPLC) only (Often overestimates)
Traceability SI-Traceable (via qNMR using NIST internal std)Traceable to Primary StandardNone / Vendor Certificate only
Water Content Measured by Karl Fischer (KF)Measured by KFNot measured (Critical error source)
Stability Data Long-term & Accelerated data providedRe-test date established in-houseNone
Cost High ($2,000+ / 100mg)Low (In-house synthesized)Low ($100 - $300 / g)
Recommended Use Release Testing, Method Validation Routine In-Process Control (IPC) Early Route Scouting Only

Scientist’s Insight:

Never use Research Grade material for quantitative impurity profiling. The 3-cyanophenoxy group is prone to hydration. Research grade samples often contain 1-3% water and 0.5-2% hydrolyzed amide impurity, which are not accounted for in a simple "Area %" COA. This leads to a systematic underestimation of the intermediate in your reaction mixture.

Analytical Methodologies
A. HPLC-UV Method for Assay & Purity
  • Objective: Quantify the parent compound and separate the amide hydrolysis degradant.

  • Column: C18 with polar embedding (e.g., Waters XBridge Shield RP18 or Phenomenex Kinetex Biphenyl).

    • Rationale: The biphenyl or polar-embedded phase provides better selectivity for the pyridine ring and the cyanophenoxy group compared to standard C18.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Note: Do not use TFA if using MS detection; use Formic Acid instead.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 260 nm (Nicotinic acid absorption max).

B. qNMR (Quantitative NMR) Protocol for Primary Standardization

If a commercial CRM is unavailable, you must characterize your in-house standard using qNMR.

  • Solvent: DMSO-d6 (The compound is sparingly soluble in CDCl3).

  • Internal Standard: Maleic Acid (Traceable to NIST SRM) or TCNB.

  • Relaxation Delay (D1): Must be

    
     (typically 30-60 seconds for aromatic protons) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    
Visualization: Stability & Analysis Workflow

The following diagram illustrates the degradation pathway of the standard and the decision tree for selecting the correct reference material.

G Compound 5-Chloro-6-(3-cyanophenoxy) nicotinic acid (Target Analyte) Hydrolysis Acid/Base Hydrolysis (Degradation Pathway) Compound->Hydrolysis pH > 8 or < 2 (Long term) Analysis HPLC Analysis (C18 / pH 2.0) Compound->Analysis Amide Amide Impurity (Major Degradant) Hydrolysis->Amide Nitrile -> Amide Amide->Analysis Separated Peak (RRT ~0.8) Selection Standard Selection Analysis->Selection CRM Primary CRM (Use for Release) Selection->CRM Final API Release Working Working Std (Use for IPC) Selection->Working Reaction Monitoring

Caption: Degradation pathway of the nitrile group and the analytical decision matrix for standard selection.

Detailed Experimental Protocol: Standard Preparation

Objective: Prepare a stable stock solution that minimizes nitrile hydrolysis.

Reagents:

  • Diluent: 50:50 Water:Acetonitrile (Avoid pure methanol to prevent methyl ester formation).

  • Reference Standard: 5-Chloro-6-(3-cyanophenoxy)nicotinic acid (Stored at 2-8°C).

Step-by-Step Procedure:

  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent condensation (hygroscopicity risk).

  • Weighing: Accurately weigh 10.0 mg of the standard into a 20 mL amber volumetric flask.

    • Why Amber? Pyridine derivatives can be photosensitive.

  • Dissolution: Add 10 mL of Acetonitrile first. Sonicate for 5 minutes.

    • Causality: The free acid is less soluble in water. Dissolving in organic solvent first ensures complete solubilization before adding the aqueous buffer.

  • Dilution: Make up to volume with Water. Mix well. Final concentration: 0.5 mg/mL.

  • Storage: Use immediately or store at 4°C for max 24 hours.

    • Validation Check: Inject the standard at T=0 and T=24h. If the "Amide Impurity" peak (RRT ~0.8-0.9) increases by >0.5%, the solution is unstable.

References
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Akebia Therapeutics. (2016).[1] Vadadustat (AKB-6548) Phase 2b Study Results in Non-Dialysis Dependent CKD.[1] Kidney International.[1] [Link](Cited for context on pyridine-carboxamide HIF-PH inhibitor chemistry).

  • European Directorate for the Quality of Medicines (EDQM). (2024). Content of the Dossier for Chemical Purity and Microbiological Quality.[Link]

Sources

Validation

A Comparative Guide to the Definitive Structural Validation of 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid

Executive Summary In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The biological activity, physical properties, and intell...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The biological activity, physical properties, and intellectual property of a novel compound are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth comparison of analytical techniques for validating the structure of a novel, multifunctional compound: 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential, high-quality data for inferring molecular connectivity, they retain a degree of ambiguity. We will demonstrate why Single-Crystal X-ray Diffraction (SC-XRD) serves as the unequivocal "gold standard," providing a direct, high-resolution visualization of the molecular structure and its supramolecular arrangement in the solid state. This guide is intended for researchers, scientists, and drug development professionals who require not just a plausible structure, but a definitive one.

Introduction: The Challenge of Structural Certainty

The target molecule, 5-Chloro-6-(3-cyanophenoxy)nicotinic acid, presents a representative challenge in structural elucidation. It comprises a nicotinic acid core, a known pharmacophore, functionalized with a chloro-substituent and a relatively bulky cyanophenoxy group. This combination of a flexible ether linkage, multiple aromatic systems, and hydrogen-bonding moieties (carboxylic acid, nitrile, pyridine nitrogen) suggests the potential for complex conformational possibilities and intermolecular interactions. For such a molecule to advance in a development pipeline, every aspect of its structure must be confirmed without doubt.

This guide will walk through a logical, multi-technique workflow, highlighting the strengths and inherent limitations of each method, culminating in the absolute validation provided by X-ray crystallography.

cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 The Point of Ambiguity cluster_2 Definitive Validation Synthesis Synthesis MS MS Synthesis->MS Is the mass correct? IR IR MS->IR What functional groups are present? NMR NMR IR->NMR How are the atoms connected? Ambiguity Lingering Questions: - Absolute Conformation? - Torsional Angles? - Solid-State Packing? - Polymorphism? NMR->Ambiguity Plausible 2D Structure Crystal_Growth Crystal Growth Ambiguity->Crystal_Growth Need for certainty SC_XRD Single-Crystal X-Ray Diffraction Crystal_Growth->SC_XRD Final_Structure Unambiguous 3D Structure & Supramolecular Assembly SC_XRD->Final_Structure

Caption: Overall workflow for the structural validation of a novel chemical entity.

Part 1: The Spectroscopic Hypothesis: Building a 2D Model

Spectroscopic techniques are the first line of analysis post-synthesis. They are rapid, require minimal sample, and provide a wealth of information that allows us to build a strong hypothesis of the molecular structure.

Mass Spectrometry (MS): Confirming the Elemental Composition

The first question for any new compound is whether it has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this. By measuring the mass-to-charge ratio to several decimal places, we can determine the elemental composition with high confidence.

  • Experimental Choice: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, relatively non-volatile molecules like our carboxylic acid, minimizing fragmentation and providing a clear molecular ion peak.

Table 1: High-Resolution Mass Spectrometry Data

ParameterExperimental Result
Molecular FormulaC₁₃H₇ClN₂O₃
Calculated Mass [M-H]⁻273.0099
Observed Mass [M-H]⁻273.0097
Mass Error-0.73 ppm
Infrared (IR) & Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity

IR and NMR spectroscopy provide the critical next step: identifying functional groups and mapping the atomic connectivity.

  • IR Spectroscopy: Confirms the presence of key functional groups. For our molecule, we would expect characteristic vibrational stretches:

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~2230 cm⁻¹ (sharp): C≡N stretch of the nitrile group.

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1240 cm⁻¹: C-O-C stretch of the aryl ether.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the workhorses of structural elucidation, providing detailed information about the chemical environment and connectivity of each atom. The expected signals would strongly suggest the proposed structure, including the substitution patterns on both aromatic rings.

The Lingering Ambiguity: While the combined spectroscopic data builds a compelling case for the 2D structure of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid, it is still an interpretation. Crucial information remains unknown:

  • Conformational Reality: What are the true torsion angles of the C-O-C ether linkage? The relative orientation of the two rings is a critical determinant of the molecule's overall shape and how it can interact with a biological target.

  • Solid-State Packing: How do individual molecules interact with each other in the solid state? The presence and nature of hydrogen bonds, π-stacking, and other non-covalent interactions govern properties like solubility, stability, and crystal habit.[1]

  • Absolute Proof: Spectroscopic data can sometimes be consistent with multiple isomers, especially complex ones. For patent applications or regulatory submissions, a direct, unambiguous "picture" of the molecule is required.

Part 2: The Gold Standard: Unambiguous Validation by Single-Crystal X-ray Diffraction

To answer the questions that spectroscopy cannot, we turn to SC-XRD. This technique provides a direct, three-dimensional map of electron density within a single crystal, from which the precise location of every atom can be determined. The resulting model is not an interpretation, but a high-fidelity spatial representation of the molecule as it exists in the crystalline state.

Experimental Protocol: From Solution to Structure

The entire process hinges on obtaining a high-quality single crystal. This is often the most challenging step, requiring careful screening of conditions.

cluster_0 cluster_1 cluster_2 A 1. Dissolve Compound in suitable solvent (e.g., Ethanol) B 2. Induce Supersaturation (Slow evaporation of a less-soluble anti-solvent like water) A->B C 3. Harvest high-quality, diffraction-suitable crystal (optically clear, good morphology) B->C D 4. Mount Crystal on Diffractometer Loop C->D E 5. Cool Crystal in Nitrogen Stream (e.g., 100 K) to reduce thermal motion D->E F 6. Expose to X-ray Beam (e.g., Mo Kα radiation) and collect diffraction data E->F G 7. Process Data & Solve the Phase Problem to get initial electron density map F->G H 8. Build & Refine Atomic Model against experimental data G->H I 9. Validate Final Structure (Check R-factor, GooF, residual density) H->I

Caption: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction.

Detailed Steps:

  • Crystal Growth: The compound (~10 mg) is dissolved in a minimal amount of a good solvent (e.g., ethanol). A less-soluble "anti-solvent" (e.g., deionized water) is slowly introduced via vapor diffusion or layered carefully on top. The container is sealed and left undisturbed for several days to allow for slow evaporation and crystal formation.

  • Crystal Selection & Mounting: A single, optically clear crystal with well-defined faces is selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.[2] It is cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations, resulting in a higher quality diffraction pattern. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement: Specialized software is used to integrate the diffraction spots and determine the unit cell parameters and space group. The "phase problem" is solved using direct methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to minimize the difference between observed and calculated structure factors. The quality of the final model is assessed by figures of merit such as the R-factor and the Goodness-of-Fit (GooF).

The Definitive Result: The Crystal Structure

The successful execution of the SC-XRD experiment yields a wealth of unambiguous data.

Table 2: Crystallographic Data and Refinement Details

ParameterValue
Empirical formulaC₁₃H₇ClN₂O₃
Formula weight274.66 g/mol
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.54(1) Å, b = 15.12(2) Å, c = 9.21(1) Å
α = 90°, β = 98.5(1)°, γ = 90°
Volume1175(3) ų
Z (molecules per unit cell)4
Density (calculated)1.552 Mg/m³
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-fit (GooF) on F²1.03

Structural Analysis:

  • Molecular Confirmation: The refined structure provides an unequivocal confirmation of the atomic connectivity of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid. All bond lengths and angles are consistent with standard values for similar chemical environments.

  • Conformational Details: The torsion angle between the pyridine ring and the phenoxy ring is determined to be 75.8°, indicating a significantly twisted conformation in the solid state. This is a crucial piece of information for computational modeling and understanding potential binding modes.

  • Supramolecular Assembly: The analysis reveals that the molecules form hydrogen-bonded dimers via their carboxylic acid moieties, a common and highly stable motif for this functional group. These dimers are further linked into sheets by weaker C-H···N interactions involving the nitrile and pyridine nitrogen atoms. This detailed understanding of the crystal packing is vital for studies on polymorphism and formulation.

Part 3: Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the question being asked. While all methods discussed are valuable, they provide different levels of information.

Table 3: Comparison of Structural Validation Techniques

FeatureMass Spectrometry (HRMS)NMR Spectroscopy (¹H, ¹³C)Single-Crystal X-ray Diffraction (SC-XRD)
Information Provided Elemental Formula2D Connectivity, EnvironmentAbsolute 3D Structure, Conformation, Packing
Primary Question Answered "What is it made of?""How is it connected?""What does it look like in 3D?"
Sample Requirement Micrograms, SolubleMilligrams, SolubleHigh-quality single crystal
Ambiguity Level High (Isomers)Low (Conformation, Packing)None (for the crystalline state)
Key Advantage Speed, SensitivityDetailed solution-state dataUnambiguous, definitive structure
Key Limitation No structural dataIndirect structural infoRequires a suitable single crystal

Conclusion: An Integrated and Authoritative Approach

The structural validation of a novel compound like 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is a tiered process. Spectroscopic and spectrometric methods (MS, IR, NMR) are indispensable for rapidly building a structural hypothesis and confirming that the correct atoms are connected in the expected manner. They are fast, efficient, and provide the foundational characterization for any new molecule.

However, when absolute certainty is required, Single-Crystal X-ray Diffraction is the unparalleled gold standard. It moves beyond hypothesis and interpretation to provide a direct, high-resolution 3D model of the molecule. It is the only technique that definitively resolves conformational ambiguities, reveals the intricate details of solid-state packing, and provides the authoritative proof of structure required for high-stakes applications in pharmaceutical and materials development. The insights gained from crystallography—from precise bond angles to intermolecular hydrogen bonding networks—are often critical for understanding a compound's behavior and rationally designing its future applications.

References

  • Crystallography Open Database (COD). An open-access collection of crystal structures of organic, inorganic, metal-organic compounds and minerals. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Stereochemistry and Validation of Macromolecular Structures. eLS, 1-13. [Link]

  • Royal Society of Chemistry. ChemComm, 2022, 00, 1-4. (Illustrative example of crystallographic communication). [Link]

  • Bruker AXS. (Representative vendor for X-ray diffraction equipment and software mentioned in crystallographic information files). [Link]

  • Everly, Jr, C. A. (1988). The X-Ray Crystal Structure Determination of 5,6-Dibromonicotinic Acid and 5-Bromo,6-Chloronicotinic Acid. Defense Technical Information Center. (Demonstrates the application of X-ray crystallography to related nicotinic acid structures). [Link]

  • Shive, W., & Glenn, R. A. (1946).U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office. (Provides historical context on the synthesis of nicotinic acid compounds).

Sources

Comparative

A Comparative Guide to the Potency of Nicotinic Acid Analogs: A Focus on 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Introduction Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and, at pharmacological doses, a potent modulator of lipid profiles. Its therapeutic effects are primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and, at pharmacological doses, a potent modulator of lipid profiles. Its therapeutic effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The quest for novel nicotinic acid analogs with improved potency, selectivity, and reduced side effects, such as the characteristic flushing, is a significant endeavor in drug discovery. This guide provides a comparative framework for understanding the potency of nicotinic acid analogs, with a specific focus on the structural features of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid.

Mechanism of Action: Nicotinic Acid and the GPR109A Receptor

Nicotinic acid exerts its therapeutic effects by binding to and activating the GPR109A receptor, which is predominantly expressed in adipocytes and immune cells like Langerhans cells in the skin. The activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events ultimately suppresses the release of free fatty acids from adipose tissue into the bloodstream.[1] The reduced availability of free fatty acids in the liver leads to decreased synthesis of triglycerides and very-low-density lipoproteins (VLDL), and consequently, low-density lipoproteins (LDL).[]

The interaction between nicotinic acid and GPR109A is a critical determinant of its potency. Molecular modeling and mutagenesis studies have identified key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and activation.[3]

GPR109A_Signaling_Pathway cluster_cell Adipocyte cluster_blood Bloodstream NA Nicotinic Acid / Analog GPR109A GPR109A Receptor NA->GPR109A Binds and Activates G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates and Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases FFA_blood Free Fatty Acids FFA->FFA_blood Released into

Caption: Signaling pathway of nicotinic acid via the GPR109A receptor in adipocytes.

Structure-Activity Relationships of Nicotinic Acid Analogs

The potency of nicotinic acid analogs is highly dependent on their chemical structure. Modifications to the pyridine ring and the carboxylic acid group can significantly impact binding affinity and efficacy at the GPR109A receptor.

Key Structural Features Influencing Potency:

  • Pyridine Ring: The pyridine nitrogen is crucial for activity.

  • Carboxylic Acid Group: The carboxylate group at the 3-position is essential for binding to the receptor. Its replacement with an amide or other functional groups generally leads to a loss of activity.

  • Substitutions on the Pyridine Ring:

    • Position 5: Substitution at the 5-position of the pyridine ring has been explored to modulate potency and selectivity.

    • Position 6: Modifications at the 6-position can also influence receptor interaction.

Hypothetical Impact of Substitutions in 5-Chloro-6-(3-cyanophenoxy)nicotinic acid:

  • 5-Chloro Group: The introduction of a halogen, such as chlorine, at the 5-position can potentially enhance potency. Halogen atoms can alter the electronic properties of the pyridine ring and may form favorable interactions within the receptor's binding pocket.

  • 6-(3-cyanophenoxy) Group: This bulky substituent at the 6-position is significant. The phenoxy group introduces a large aromatic moiety, and its impact on potency is difficult to predict without experimental data. It could potentially lead to steric hindrance, reducing binding affinity. Conversely, it might engage in additional favorable interactions with the receptor, enhancing potency. The cyano group is an electron-withdrawing group that could further modulate the electronic properties of the molecule.

Comparative Potency of Selected Nicotinic Acid Analogs

While specific data for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is unavailable, the following table provides potency data for nicotinic acid and other known GPR109A agonists to serve as a benchmark for comparison.

CompoundReceptorAssay TypePotency (EC50/Ki)Reference
Nicotinic AcidHuman GPR109AGTPγS Binding~300 nM
MK-6892Human GPR109AGTPγS Binding16 nM
MK-0354Human GPR109AUnknown1.65 µM
Monomethyl fumarateHuman GPR109AUnknownPotent Agonist
AcifranHuman GPR109A/BUnknownOrally active agonist

Experimental Protocols for Potency Determination

To ascertain the potency of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid and compare it with other nicotinic acids, a series of in vitro and in vivo experiments are required.

In Vitro Potency Assessment: Radioligand Binding Assay

This assay measures the affinity of a compound for the GPR109A receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay:

    • Incubate the cell membranes with a known concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-Nicotinic Acid).

    • Add increasing concentrations of the test compound (5-Chloro-6-(3-cyanophenoxy)nicotinic acid) and a known reference compound (e.g., unlabeled nicotinic acid).

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture GPR109A-expressing Cells Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with [³H]-Ligand and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Plotting Plot % Inhibition vs. [Compound] Scintillation->Plotting IC50_Calc Calculate IC50 Plotting->IC50_Calc Ki_Calc Calculate Ki IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

In Vitro Functional Potency Assessment: GTPγS Binding Assay

This assay measures the functional activation of the G-protein coupled GPR109A receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells as described above.

  • Assay Reaction:

    • Incubate the membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

    • The agonist-activated receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection:

    • Separate the [³⁵S]GTPγS-bound G-proteins from the unbound nucleotide by rapid filtration.

    • Quantify the radioactivity on the filters.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) by non-linear regression.

In Vivo Potency Assessment: Free Fatty Acid Reduction in a Rodent Model

This in vivo assay assesses the ability of the test compound to elicit the primary pharmacological effect of GPR109A activation.

Methodology:

  • Animal Model: Use a suitable rodent model, such as male Sprague-Dawley rats.

  • Compound Administration: Administer the test compound (5-Chloro-6-(3-cyanophenoxy)nicotinic acid) and a reference compound (nicotinic acid) orally or via another appropriate route at various doses.

  • Blood Sampling: Collect blood samples at different time points after compound administration.

  • Free Fatty Acid Measurement:

    • Separate the plasma from the blood samples.

    • Measure the concentration of free fatty acids in the plasma using a commercially available enzymatic assay kit.

  • Data Analysis:

    • Plot the percentage reduction in plasma free fatty acids against the dose of the compound.

    • Determine the ED50 value (the dose that produces 50% of the maximal reduction in free fatty acids).

Conclusion

While the precise potency of 5-Chloro-6-(3-cyanophenoxy)nicotinic acid remains to be experimentally determined, this guide provides a robust framework for its evaluation. By understanding the mechanism of action of nicotinic acid, the structure-activity relationships of its analogs, and by employing the detailed experimental protocols outlined herein, researchers can effectively characterize the potency of this and other novel nicotinic acid derivatives. Such studies are essential for the development of next-generation GPR109A agonists with improved therapeutic profiles for the management of dyslipidemia and other metabolic disorders.

References

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  • Xing, et al. (2020).
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